Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBWKZMOZIZGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451195 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104468-87-3 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Molecular formula and weight of Pyrazolo[1,5-a]pyridine-5-carboxylic acid
An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of Pyrazolo[1,5-a]pyridine-5-carboxylic acid, a key heterocyclic compound in medicinal chemistry. The document details its fundamental physicochemical properties, offers an in-depth look at its synthesis with mechanistic insights, and outlines standardized experimental and characterization protocols. Furthermore, it explores the compound's critical role as a pharmacophore and versatile building block in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical application insights.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocyclic system that has garnered substantial attention in pharmaceutical research.[1] Its unique electronic properties and rigid, planar structure make it an attractive core for designing molecules that can interact with a variety of biological targets. The fusion of a five-membered pyrazole ring with a six-membered pyridine ring creates a scaffold with distinct regions for functionalization, allowing for the fine-tuning of pharmacological activity.[2]
Pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS No. 104468-87-3) is a derivative of this core structure, distinguished by a carboxylic acid group at the 5-position. This functional group is of particular importance as it introduces a key hydrogen bond donor and acceptor site, enhances solubility in polar solvents, and provides a reactive handle for further chemical modification, such as amidation or esterification.[2] These features make it an invaluable intermediate and building block in the synthesis of more complex, biologically active molecules.[2] Its utility is highlighted by its appearance in patent literature related to the development of novel therapeutic agents, underscoring its relevance in modern drug discovery pipelines.[2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Pyrazolo[1,5-a]pyridine-5-carboxylic acid is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 104468-87-3 | [2][3][4] |
| Molecular Formula | C₈H₆N₂O₂ | [2][5] |
| Molecular Weight | 162.15 g/mol | [2][5] |
| Appearance | Solid, White Powder | [2][4] |
| Purity | ≥95% - 98% (Typical Commercial) | [4][5] |
| Solubility | Soluble in polar solvents | [2] |
| Recommended Storage | 2-8°C | [2] |
| InChIKey | PKBWKZMOZIGJB-UHFFFAOYSA-N | [2] |
The structural arrangement of Pyrazolo[1,5-a]pyridine-5-carboxylic acid is central to its chemical behavior. The fused aromatic rings create a planar system capable of participating in π-π stacking interactions with biological targets like enzymes or receptors.[2] The nitrogen atoms within the rings can act as hydrogen bond acceptors, while the carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, which are often crucial for molecular recognition and binding affinity.[2]
Synthesis and Mechanistic Rationale
The synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the hydrolysis of its corresponding ester precursor, such as the methyl or ethyl ester. This is a common and efficient final step in a multi-step synthesis of the core scaffold.
General Synthetic Workflow
A plausible and widely used method is the base-catalyzed hydrolysis of a suitable ester. The process begins with the ester intermediate, which is treated with a strong base like sodium hydroxide (NaOH) in a polar protic solvent system. The reaction is followed by an acidic workup to protonate the resulting carboxylate salt, causing the desired carboxylic acid to precipitate.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine-5-carboxylic acid (104468-87-3) for sale [vulcanchem.com]
- 3. Hit2Lead | pyrazolo[1,5-a]pyridine-5-carboxylic acid | CAS# 104468-87-3 | MFCD12828626 | BB-4063095 [hit2lead.com]
- 4. 104468-87-3|Pyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid|Colorcom Group [colorcominternational.com]
- 5. Pyrazolo[1?5-a]pyridine-5-carboxylic acid – Biotuva Life Sciences [biotuva.com]
A Technical Guide to the Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for Pyrazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific molecule, this document serves as a comprehensive, predictive guide based on established spectroscopic principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features.
Molecular Structure and Its Spectroscopic Implications
Pyrazolo[1,5-a]pyridine-5-carboxylic acid (C₈H₆N₂O₂) is a fused bicyclic heteroaromatic system.[1] The structure consists of a pyrazole ring fused to a pyridine ring, with a carboxylic acid group substituted at the 5-position. This arrangement of atoms and functional groups dictates a unique electronic environment, which is reflected in its spectroscopic signatures. The aromatic nature of the bicyclic core, combined with the electron-withdrawing carboxylic acid group, leads to a characteristic deshielding of protons and carbons in the NMR spectra. The presence of the -COOH group will also dominate the IR spectrum with characteristic broad O-H and sharp C=O stretching vibrations.
Caption: Molecular structure of Pyrazolo[1,5-a]pyridine-5-carboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of the parent Pyrazolo[1,5-a]pyridine and the substituent effects of a carboxylic acid group, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic system, and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the carboxylic acid group at C5 will cause a downfield shift for the neighboring protons, particularly H4 and H6.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Assignment |
| ~12.0 - 13.0 | br s | COOH | The acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange. |
| ~8.8 - 9.0 | d | H4 | The proton at the C4 position is expected to be significantly deshielded due to the anisotropic effect of the adjacent carboxylic acid group and the pyridine ring nitrogen. It will appear as a doublet due to coupling with H3. |
| ~8.4 - 8.6 | d | H7 | This proton is adjacent to the bridgehead nitrogen and part of the pyridine ring, leading to a downfield shift. It will appear as a doublet from coupling to H6. |
| ~8.0 - 8.2 | d | H2 | The proton on the pyrazole ring is typically observed in this region. It will be a doublet due to coupling with H3. |
| ~7.6 - 7.8 | t | H6 | The proton at C6 is influenced by the adjacent C5-substituent and the pyridine nitrogen. It will appear as a triplet due to coupling with H7 and H5 (now substituted). |
| ~7.0 - 7.2 | t | H3 | The proton at C3 is part of the electron-rich pyrazole ring and is expected to be the most upfield of the aromatic protons. It will be a triplet due to coupling with H2 and H4. |
Note: Predicted chemical shifts are for a standard deuterated solvent like DMSO-d₆. The exact positions can vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. We anticipate eight signals: seven for the aromatic carbons and one for the carboxylic acid carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| ~145 - 150 | C7a | This is the bridgehead carbon, and its chemical shift is influenced by the two fused rings. |
| ~140 - 145 | C5 | The carbon bearing the carboxylic acid group will be deshielded. |
| ~135 - 140 | C2 | This carbon in the pyrazole ring is typically found in this region. |
| ~130 - 135 | C7 | This carbon in the pyridine ring is adjacent to a nitrogen atom. |
| ~120 - 125 | C4 | The chemical shift of this carbon is influenced by the adjacent carboxylic acid. |
| ~115 - 120 | C6 | This carbon is part of the pyridine ring. |
| ~110 - 115 | C3 | As part of the electron-rich pyrazole ring, this carbon is expected to be the most upfield of the ring carbons. |
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the functional groups present in a molecule. For Pyrazolo[1,5-a]pyridine-5-carboxylic acid, the spectrum will be dominated by the carboxylic acid moiety.
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity | Appearance |
| 2500-3300 | O-H stretch | Strong | Very Broad |
| 1680-1710 | C=O stretch | Strong | Sharp |
| 1580-1620 | C=C and C=N stretch | Medium-Strong | Multiple Sharp Bands |
| 1210-1320 | C-O stretch | Strong | Broad |
| 920-960 | O-H bend (out-of-plane) | Medium | Broad |
The very broad O-H stretch is a hallmark of a carboxylic acid dimer formed through intermolecular hydrogen bonding.[2][3][4] The C=O stretch is also a strong, sharp indicator of the carboxylic acid group. The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the 1580-1620 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Pyrazolo[1,5-a]pyridine-5-carboxylic acid, with a molecular weight of 162.15 g/mol , we can predict the following fragmentation pattern under electron ionization (EI).
-
Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 162, corresponding to the intact molecule with one electron removed. The stability of the aromatic system should make this peak readily observable.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a fragment at m/z = 145.
-
Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical will result in a significant peak at m/z = 117, corresponding to the pyrazolo[1,5-a]pyridine cation.
-
Decarboxylation followed by loss of HCN: The pyrazolo[1,5-a]pyridine fragment (m/z = 117) could further fragment by losing HCN (27 Da) from either the pyrazole or pyridine ring, leading to smaller fragments.
-
Caption: Predicted major fragmentation pathways for Pyrazolo[1,5-a]pyridine-5-carboxylic acid in EI-MS.
Hypothetical Experimental Protocol for Spectroscopic Analysis
To obtain the data discussed, the following experimental workflow would be employed. This protocol is designed to be a self-validating system, ensuring data integrity at each step.
Caption: Experimental workflow for the spectroscopic characterization of Pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Step-by-Step Methodology:
-
Material Procurement and Purity Verification: Obtain Pyrazolo[1,5-a]pyridine-5-carboxylic acid from a reputable supplier.[5] Confirm purity (>98%) using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This initial step is crucial for ensuring that the observed spectra are not convoluted by impurities.
-
NMR Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C{¹H} broadband decoupled spectrum.
-
To aid in definitive assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY will reveal ¹H-¹H coupling networks, while HSQC will correlate directly bonded ¹H and ¹³C nuclei.
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
-
-
Mass Spectrometry:
-
For high-resolution mass data, use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or LC-MS.
-
For fragmentation analysis, an Electron Ionization (EI) source coupled with a quadrupole or ion trap analyzer would be ideal.
-
Conclusion
This technical guide provides a robust, predictive framework for understanding the spectroscopic characteristics of Pyrazolo[1,5-a]pyridine-5-carboxylic acid. By combining foundational spectroscopic principles with comparative data from related structures, we have outlined the expected NMR, IR, and MS data. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the identification and characterization of this and similar heterocyclic compounds. The provided hypothetical experimental protocol offers a detailed workflow for obtaining high-quality spectroscopic data for structural confirmation.
References
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a fertile ground for the design of potent and selective drugs. The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system comprising a pyrazole and a pyridine ring, has firmly established itself as such a scaffold.[1][2] Its rigid, planar structure and versatile synthetic accessibility allow for precise, multi-vectorial modifications, making it an attractive starting point for combinatorial library design and lead optimization.[1]
This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyridine scaffold, from its fundamental synthetic strategies to its diverse pharmacological applications. As senior application scientists, our goal is to not only present established protocols but also to elucidate the underlying chemical principles and biological rationale that drive the successful application of this remarkable pharmacophore in contemporary drug discovery.
Synthetic Strategies: Building the Core
The synthetic versatility of the pyrazolo[1,5-a]pyridine scaffold is a key driver of its prevalence in medicinal chemistry.[1] A multitude of synthetic routes have been developed, allowing for the introduction of diverse functional groups and the fine-tuning of physicochemical properties.
Classical and Modern Synthetic Approaches
The most common and robust methods for constructing the pyrazolo[1,5-a]pyridine core can be broadly categorized as follows:
-
[3+2] Cycloaddition of N-iminopyridinium Ylides: This is a frequently utilized protocol that involves the reaction of N-iminopyridinium ylides with various dipolarophiles like alkenes or alkynes.[3] This approach offers a high degree of regioselectivity and allows for the introduction of a wide range of substituents.
-
Cross-Dehydrogenative Coupling (CDC) Reactions: More recent advancements have focused on greener and more atom-economical methods. An efficient CDC reaction has been developed using acetic acid and molecular oxygen to promote the coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[3] This method is notable for its environmentally compatible conditions and high atom economy.[3]
-
Cyclocondensation Reactions: One of the most direct and widely used methods involves the cyclocondensation of 3-aminopyrazoles with various 1,3-bielectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles.[1] This one-step process is highly efficient for constructing the fused pyrimidine ring.
-
Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to highly substituted pyrazolo[1,5-a]pyridine derivatives in a single step, which is advantageous for building compound libraries for high-throughput screening.[1]
Below is a generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines, highlighting key decision points for chemists.
Caption: Synthetic pathways to the pyrazolo[1,5-a]pyridine core.
Experimental Protocol: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling
This protocol is adapted from a method that offers a green and efficient synthesis of substituted pyrazolo[1,5-a]pyridines.[3]
Materials:
-
1-Amino-2-imino-pyridines (3 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (3 mmol)
-
Ethanol (10 mL)
-
Acetic acid (1.08 g, 6 equiv)
-
Oxygen (balloon or atmosphere)
Procedure:
-
Combine the 1-amino-2-imino-pyridine and the 1,3-dicarbonyl compound in a pressure-resistant vial.
-
Add ethanol and acetic acid to the mixture.
-
Seal the vial and place it under an oxygen atmosphere (1 atm).
-
Stir the reaction mixture at 130 °C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Trustworthiness: This self-validating system relies on the oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization, promoted by acetic acid and using molecular oxygen as the terminal oxidant.[3] The lack of metal catalysts and harsh reagents, coupled with a simple work-up, enhances the reliability and reproducibility of this protocol.[3]
Pharmacological Applications: A Scaffold of Diverse Activities
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of treatments for a wide array of diseases, owing to its ability to interact with various biological targets.[4] Its derivatives have demonstrated significant potential as anticancer, antiviral, anti-inflammatory, and kinase inhibitory agents.[5]
Anticancer Activity: Targeting Kinases and Beyond
A significant portion of research on pyrazolo[1,5-a]pyridines has focused on their potential as anticancer agents, particularly as protein kinase inhibitors.[5][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6]
Key Kinase Targets:
-
PI3Kδ Inhibitors: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[7] Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases.[7] The most potent compound from this series, CPL302253, exhibited an IC₅₀ of 2.8 nM and is a potential candidate for inhaled asthma treatment.[7]
-
SRC Kinase Inhibitors: By combining ligand-based design and phenotypic screening, novel pyrazolopyrimidines with high potency and selectivity for SRC family kinases have been discovered.[8] One such compound, eCF506, displays a subnanomolar IC₅₀ for SRC and exhibits excellent oral bioavailability.[8]
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers.[9] Structure-activity relationship (SAR) studies have shown that the pyrazolo[1,5-a]pyrimidine moiety is essential for hinge-binding interactions with the Met592 residue of the kinase.[9]
The following diagram illustrates the interaction of a pyrazolo[1,5-a]pyrimidine-based inhibitor with a generic kinase active site.
Caption: Generalized binding mode of a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Antitubercular and Antiviral Activities
Beyond cancer, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in combating infectious diseases.
-
Antitubercular Agents: A pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was identified through high-throughput screening as a potential lead against Mycobacterium tuberculosis.[10][11] SAR studies of a focused library of analogues led to significant improvements in antitubercular activity with low cytotoxicity.[10][11]
-
Antiviral Activity: Derivatives of pyrazolo[1,5-a]pyridine have been evaluated for their antiviral properties, with some compounds showing potent activity against the herpes virus.[12]
Central Nervous System (CNS) and Other Applications
The pyrazolo[1,5-a]pyridine ring system is present in compounds that act as dopamine D3 agonists and D4 antagonists, suggesting its potential in treating neurological and CNS disorders like Parkinson's disease, schizophrenia, and anxiety.[3] Additionally, novel derivatives have been designed as orally active EP1 receptor antagonists for the treatment of overactive bladder.[13]
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazolo[1,5-a]pyridine derivatives has generated a wealth of SAR data, providing a roadmap for the design of more potent and selective inhibitors.
| Target | Key SAR Observations | Reference |
| PI3Kδ | The presence of a morpholine group at the C7 position is crucial for hinge-binding interactions with Val-828. Indole and azaindole derivatives at the C5 position enhance activity. N-tert-butylpiperazine at C5 leads to high PI3Kδ activity. | [7] |
| TrkA | The pyrazolo[1,5-a]pyrimidine core is essential for hinge interaction with Met592. A carboxamide group significantly enhances activity. A morpholine group can improve selectivity. | [9] |
| SRC Kinase | Phenotypic screening against MCF7 breast cancer cells guided the design of potent and selective inhibitors. Small chemical modifications to the promiscuous kinase inhibitor PP1 led to significant improvements in selectivity over ABL kinase. | [8] |
| Antitubercular | Methylation of the core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold at the O- or N-position results in a loss of activity. Specific substitutions are required to maintain antitubercular potency. | [10] |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has unequivocally demonstrated its value as a privileged pharmacophore in drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on several key areas:
-
Optimization of Synthetic Methodologies: Further development of green and efficient synthetic routes will facilitate the rapid generation of diverse compound libraries.
-
Improving Selectivity: A major challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects and toxicity.[5][6] Continued exploration of SAR will be crucial in this endeavor.
-
Novel Biological Targets: While much of the focus has been on kinases, the broad biological activity of pyrazolo[1,5-a]pyridine derivatives suggests that they may have utility against other target classes.
References
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically...
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.
- Pharmacological activities of pyrazolone deriv
- Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. PubMed.
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo.
- Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. PubMed.
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Introduction: The Strategic Importance of Hydrogen Bonding in a Privileged Scaffold
An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid
The Pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Its derivatives have shown promise as potent and selective inhibitors for critical therapeutic targets like protein kinases.[1][2] The efficacy of these molecules is profoundly influenced by their non-covalent interactions within protein active sites, chief among them being the hydrogen bond.
This guide provides a detailed technical analysis of the hydrogen bonding capabilities of a specific, yet representative, member of this class: Pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 104468-87-3) .[3] Understanding the nuanced hydrogen bonding profile of this molecule—its donor and acceptor sites, the geometry of these interactions, and their relative strengths—is critical for researchers in drug discovery and materials science. We will dissect the molecule's structural features and explore the experimental and computational methodologies required to fully characterize its hydrogen bonding potential.
Molecular Architecture: Identifying the Key Players in Hydrogen Bonding
The capacity of Pyrazolo[1,5-a]pyridine-5-carboxylic acid to form hydrogen bonds is dictated by its unique arrangement of electronegative atoms and acidic protons. The molecule's structure integrates a fused aromatic system with a carboxylic acid functional group, creating distinct sites for hydrogen bond donation and acceptance.[3]
-
Hydrogen Bond Donors: The primary hydrogen bond donor is the acidic proton of the carboxylic acid group (-COOH) . The strength of this donation is influenced by the resonance stabilization of the resulting carboxylate anion.
-
Hydrogen Bond Acceptors: The molecule presents multiple sites for hydrogen bond acceptance:
-
The carbonyl oxygen of the carboxylic acid is a strong acceptor.
-
The sp²-hybridized nitrogen atom (N1) in the pyrazole ring.
-
The sp²-hybridized nitrogen atom (N6) in the pyridine ring (Note: standard numbering places the bridgehead nitrogen as N6). The lone pair electrons on these nitrogen atoms are available to accept protons.
-
The planar, aromatic nature of the fused ring system provides a rigid framework that influences the directionality and geometry of these potential interactions.[4]
Experimental Characterization: From Solid-State Structure to Solution Dynamics
A multi-faceted experimental approach is necessary to comprehensively map the hydrogen bonding behavior of Pyrazolo[1,5-a]pyridine-5-carboxylic acid. Each technique provides a unique piece of the puzzle, from static crystal structures to dynamic behavior in solution.
X-ray Crystallography: The Definitive Solid-State View
X-ray diffraction on a single crystal provides unambiguous, high-resolution data on the three-dimensional arrangement of molecules in the solid state.[5] This technique is the gold standard for directly observing hydrogen bonds, yielding precise measurements of bond lengths and angles that define the geometry of these interactions. For carboxylic acids, it is common to observe the formation of centrosymmetric dimers linked by two strong O-H···O hydrogen bonds.[5]
Generalized Protocol for X-ray Crystallography:
-
Crystal Growth: Slowly evaporate a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to obtain single crystals of sufficient quality.
-
Data Collection: Mount a selected crystal on a goniometer in a single-crystal X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.
-
Analysis: Analyze the final structure to identify intermolecular contacts. A hydrogen bond is typically identified by an A···D distance less than the sum of the van der Waals radii and a favorable D-H···A angle (typically > 120°).
NMR Spectroscopy: Probing Hydrogen Bonds in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in the solution phase. The chemical shift of the labile carboxylic acid proton is highly sensitive to its environment.
Generalized Protocol for ¹H NMR Titration:
-
Sample Preparation: Prepare a series of solutions of Pyrazolo[1,5-a]pyridine-5-carboxylic acid in a non-protic solvent (e.g., DMSO-d₆, CDCl₃) at varying concentrations.
-
Data Acquisition: Record the ¹H NMR spectrum for each sample.
-
Analysis: Monitor the chemical shift of the carboxylic acid proton (-COOH). A downfield shift upon increasing concentration is indicative of increased intermolecular hydrogen bonding, as the proton becomes more deshielded. Variable temperature experiments can also be performed; a decrease in temperature typically strengthens hydrogen bonds, leading to a downfield shift of the involved proton.
Infrared (IR) Spectroscopy: A Vibrational Signature
Infrared (IR) spectroscopy detects the vibrational frequencies of chemical bonds. Hydrogen bonding perturbs these vibrations in a predictable manner. The O-H stretching vibration of a free carboxylic acid typically appears as a sharp band. Upon forming a hydrogen bond, this band shifts to a lower frequency (a redshift) and becomes significantly broader and more intense.
Generalized Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (e.g., CCl₄) at different concentrations (for solution-phase analysis).
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Examine the region around 3500-2500 cm⁻¹. A broad absorption in this region is a classic signature of the O-H stretch involved in the hydrogen-bonded dimer of a carboxylic acid. The C=O stretching frequency (around 1700 cm⁻¹) may also shift depending on the hydrogen bonding state.
Computational Chemistry: In Silico Insights
Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a detailed picture of the electronic nature and energetics of hydrogen bonds.[6][7]
Computational Workflow:
-
Geometry Optimization: The 3D structure of the monomer and potential dimers (e.g., the carboxylic acid dimer, or a dimer formed with a solvent molecule) are optimized to find their lowest energy conformations. This provides theoretical bond lengths and angles.
-
Interaction Energy Calculation: The strength of the hydrogen bond is calculated by subtracting the energies of the individual optimized monomers from the energy of the optimized dimer. Basis set superposition error (BSSE) corrections are typically applied for higher accuracy.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution on the molecule. This map color-codes regions of negative electrostatic potential (red), which are electron-rich and act as hydrogen bond acceptors, and regions of positive electrostatic potential (blue), which are electron-poor and act as hydrogen bond donors.
Implications for Drug Discovery: A Hinge-Binding Motif
The hydrogen bonding capabilities of the Pyrazolo[1,5-a]pyridine core are central to its utility in drug design.[7] In many protein kinase inhibitors, for example, the heterocyclic core acts as a "hinge-binder," forming one or more critical hydrogen bonds with the backbone amide residues of the protein's hinge region.[8][9]
The Pyrazolo[1,5-a]pyridine-5-carboxylic acid molecule is well-equipped for such a role. The pyridine-like nitrogen (N6) can act as a hydrogen bond acceptor, while the carboxylic acid group offers versatile interaction possibilities. It can donate a hydrogen bond via its -OH group or accept hydrogen bonds via its carbonyl oxygen. This multipoint interaction potential allows for high-affinity and selective binding to target proteins.
Quantitative Data Summary
While specific experimental values require direct measurement, predicted properties provide a useful baseline for understanding the molecule's behavior.
| Property | Predicted Value / Description | Significance |
| Molecular Formula | C₈H₆N₂O₂ | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| pKa (Acidic) | -0.03 ± 0.41 (Predicted) | [3] |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | Key site for donating a proton in an H-bond. |
| H-Bond Acceptors | 3 (N1, N6, C=O) | Multiple sites for accepting protons, allowing for diverse binding modes. |
Conclusion
Pyrazolo[1,5-a]pyridine-5-carboxylic acid possesses a rich and versatile hydrogen bonding profile. The presence of a strong acidic donor (-COOH) and multiple, strategically positioned acceptors (two ring nitrogens and a carbonyl oxygen) within a rigid aromatic framework makes it an exemplary candidate for forming specific, high-affinity interactions with biological macromolecules. A combined strategy employing X-ray crystallography, NMR and IR spectroscopy, and computational modeling is essential to fully elucidate these capabilities. This detailed understanding is paramount for leveraging the full potential of the pyrazolopyridine scaffold in the rational design of next-generation therapeutics and functional materials.
References
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Zacapala-Rico, D. et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Wang, Y. et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry. [Link]
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Al-Ostath, A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Reddy, T. R. et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]
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Mohamed, H. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews. [Link]
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dos Santos, T. et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. [Link]
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Al-Warhi, T. et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Scientific Reports. [Link]
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Foreword: From Scaffold to Success – The Physicochemical Journey of a Promising Heterocycle
An In-depth Technical Guide on the Solubility and Stability of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid for Drug Development Professionals
Pyrazolo[1,5-a]pyridine-5-carboxylic acid is a privileged heterocyclic scaffold, a molecular framework that has garnered significant attention in medicinal chemistry. Its structural rigidity and versatile substitution patterns make it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, safety, and efficacy.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing the solubility and stability of Pyrazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives. Moving beyond a simple recitation of facts, this document delves into the "why" behind the experimental choices, offering a self-validating system of protocols and data interpretation. By understanding and meticulously evaluating these core properties, research teams can de-risk their development programs, make informed decisions, and ultimately, accelerate the translation of promising molecules from the bench to the bedside.
Foundational Physicochemical Characterization
Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is paramount. These parameters govern its behavior in various environments and provide the context for interpreting subsequent experimental data.
Key Physicochemical Parameters:
-
pKa (Ionization Constant): The acidic or basic nature of a molecule dictates its charge state at different pH values, which in turn profoundly impacts its solubility and permeability. For Pyrazolo[1,5-a]pyridine-5-carboxylic acid, the carboxylic acid moiety will have an acidic pKa (typically in the range of 3-5), while the pyridine nitrogen may have a basic pKa.
-
LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (LogD) is the pH-dependent measure of lipophilicity and is more physiologically relevant. These values are critical for predicting membrane permeability and potential for non-specific binding.
-
Melting Point (m.p.): The melting point provides an indication of the crystal lattice energy. A high melting point often correlates with lower solubility due to the energy required to break the crystal lattice.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and stabilities. It is crucial to characterize the solid form being used in all studies.
Experimental Workflow for Foundational Characterization:
Caption: Foundational Physicochemical Characterization Workflow.
A Rigorous Approach to Solubility Assessment
Solubility is not a single value but rather a property that is highly dependent on the experimental conditions. A thorough assessment requires measuring both thermodynamic and kinetic solubility in a variety of relevant media.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent. The shake-flask method is the most widely accepted technique for this determination.
Step-by-Step Protocol for Shake-Flask Solubility:
-
Preparation: Add an excess of solid Pyrazolo[1,5-a]pyridine-5-carboxylic acid to a series of vials containing the chosen solvents (e.g., water, pH 7.4 phosphate-buffered saline (PBS), simulated gastric fluid (SGF), simulated intestinal fluid (SIF)).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in units of µg/mL or µM.
Illustrative Data Presentation:
| Solvent System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | ~6.5 | 25 | 50 ± 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 250 ± 20 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 15 ± 2 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 200 ± 15 |
Kinetic Solubility: A High-Throughput Perspective
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically DMSO). This is a high-throughput method often used in early discovery to flag potential solubility issues.
Workflow for Automated Kinetic Solubility:
Caption: High-Throughput Kinetic Solubility Assessment.
Unveiling Degradation Pathways: A Guide to Stability Testing
Stability testing is essential for identifying potential liabilities that could impact the safety, efficacy, and shelf-life of a drug product. Forced degradation studies are a key component of this evaluation.
Forced Degradation (Stress Testing)
The goal of forced degradation is to intentionally degrade the compound under more aggressive conditions than it would typically encounter. This helps to identify likely degradation products and establish degradation pathways.
Standard Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80°C).
-
Photostability: Exposure to light with a specific illuminance and UV energy (as per ICH Q1B guidelines).
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of Pyrazolo[1,5-a]pyridine-5-carboxylic acid in the stress agents.
-
Incubation: Store the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).
-
Time-Point Sampling: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it for analysis.
-
Analytical Method: Use a stability-indicating analytical method (typically HPLC with a photodiode array (PDA) detector or LC-MS) that can separate the parent compound from all degradation products.
-
Mass Balance: Aim for a mass balance of 95-105% to ensure that all significant degradants have been detected.
Illustrative Stability Data Summary:
| Stress Condition | Duration (hrs) | Parent Compound Remaining (%) | Major Degradants Observed (m/z) |
| 0.1 N HCl, 60°C | 48 | 85.2 | 195.1 |
| 0.1 N NaOH, RT | 24 | 92.5 | 210.2 |
| 3% H₂O₂, RT | 72 | 98.1 | No significant degradation |
| 80°C Dry Heat | 72 | 99.5 | No significant degradation |
| Photostability | ICH Q1B | 96.8 | 193.1 |
Concluding Remarks: Integrating Data for Informed Decisions
The data generated from these studies are not merely academic exercises; they are critical decision-making tools in the drug development process. Poor aqueous solubility may necessitate formulation strategies such as salt formation or amorphous solid dispersions. The identification of specific degradation pathways can guide chemical modifications to improve stability or inform the selection of appropriate packaging and storage conditions. By adopting a rigorous, systematic approach to the characterization of solubility and stability, research organizations can build a robust data package that supports the advancement of promising molecules like Pyrazolo[1,5-a]pyridine-5-carboxylic acid, ultimately increasing the probability of clinical and commercial success.
References
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International Council for Harmonisation (ICH). (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. [Link]
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U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Pyrazolo[1,5-a]pyridine Carboxylic Acids
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Its rigid, planar structure and versatile substitution patterns make it an ideal candidate for targeted drug design. This guide provides an in-depth technical exploration of the crystal structure of this important heterocyclic system, with a specific focus on a representative dicarboxylic acid derivative, 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester. We will delve into the experimental intricacies of its synthesis, crystallization, and single-crystal X-ray diffraction analysis, culminating in a detailed examination of its molecular and supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solid-state properties of this vital pharmacophore.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole and a pyridine ring bestows upon the pyrazolo[1,5-a]pyridine system a unique electronic and steric profile, rendering it a "privileged scaffold" in drug discovery.[1] Derivatives of this bicyclic heterocycle have demonstrated a wide array of biological activities, including their roles as kinase inhibitors for cancer therapy, antagonists for corticotropin-releasing factor 1 receptors, and potent and selective PI3Kγ/δ inhibitors.[2][3] The precise three-dimensional arrangement of atoms and functional groups within the crystal lattice is paramount, as it dictates the compound's physical properties, such as solubility and stability, and governs its interaction with biological targets. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for elucidating these structural nuances.
Experimental Workflow: From Synthesis to Structure Determination
The journey from a powdered compound to a fully resolved crystal structure is a meticulous process that demands precision at every stage. This section outlines the key experimental procedures, providing not just the methodology but also the underlying scientific rationale.
Synthesis and Crystallization: The Art of Growing Order
The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various synthetic routes, often involving cycloaddition reactions. For our case study, a sonochemical approach provides a catalyst-free and efficient synthesis of 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester.[4]
Experimental Protocol: Synthesis
A detailed synthetic protocol can be found in the work by Gomaa, A. M. et al. (2019).[4] The general principle involves the [3+2] cycloaddition of an alkyne derivative to a 2-imino-1H-pyridin-1-amine under sonochemical conditions. This method is favored for its scalability and avoidance of metal catalysts.[4]
Experimental Protocol: Crystallization
The critical step of obtaining high-quality single crystals suitable for X-ray diffraction often involves a degree of empirical optimization. Slow evaporation of a saturated solution is a commonly employed and effective technique.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. For the title compound, acetonitrile was used.[4]
-
Preparation of a Saturated Solution: A small amount of the purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve saturation.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested for analysis.
Diagram: Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow from chemical synthesis to the final validated crystal structure.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer to orient the crystal, and a detector to record the diffraction pattern.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction data are collected as a series of images at different orientations. The positions and intensities of the diffracted X-ray beams are recorded.
Structural Analysis: Decoding the Crystalline Architecture
The collected diffraction data are processed to solve and refine the crystal structure, yielding a wealth of information about the molecule's geometry and intermolecular interactions.
Crystallographic Data
The crystallographic data for 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester provides a quantitative description of the crystal lattice.[4]
| Parameter | Value |
| CCDC Deposition No. | 1889193 |
| Empirical Formula | C₁₉H₁₆N₄O₅ |
| Formula Weight | 380.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.251(2) |
| b (Å) | 10.026(2) |
| c (Å) | 17.905(4) |
| α (°) | 90 |
| β (°) | 90.013(7) |
| γ (°) | 90 |
| Volume (ų) | 2019.7(7) |
| Z | 4 |
| R-factor (%) | 5.18 |
Molecular Structure and Conformation
The solved crystal structure reveals the precise bond lengths, bond angles, and torsional angles of the molecule. The pyrazolo[1,5-a]pyridine core is essentially planar, a characteristic feature of this aromatic system.[3] This planarity is crucial for potential π-π stacking interactions with biological macromolecules. The substituents on the core, including the methoxyphenyl ring and the dicarboxylic ester groups, will adopt specific conformations to minimize steric hindrance and optimize intermolecular interactions.
Diagram: Molecular Structure of a Pyrazolo[1,5-a]pyridine Derivative
Caption: General chemical structure of a substituted pyrazolo[1,5-a]pyridine.
Supramolecular Assembly and Intermolecular Interactions
Beyond the individual molecule, the crystal structure reveals how molecules pack together in the solid state. This supramolecular assembly is governed by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. In the case of our example compound, the presence of amino and ester functional groups allows for the formation of hydrogen bonds, which play a significant role in stabilizing the crystal lattice. The aromatic rings can participate in π-π stacking interactions, further influencing the packing arrangement. Understanding these interactions is critical for predicting and controlling the solid-state properties of pharmaceutical compounds.
Implications for Drug Development
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: By correlating specific structural features with biological activity, researchers can rationally design more potent and selective drug candidates.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties. X-ray diffraction is the primary tool for identifying and characterizing these polymorphs.
-
In Silico Drug Design: The precise atomic coordinates from a crystal structure provide the basis for computational modeling and docking studies, enabling the prediction of how a molecule will bind to its biological target.
Conclusion
The crystal structure of pyrazolo[1,5-a]pyridine derivatives provides a fundamental understanding of their solid-state behavior and their potential as therapeutic agents. The combination of meticulous synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction analysis allows for the complete elucidation of their three-dimensional architecture. This knowledge is not merely academic; it is a critical component in the rational design and development of next-generation pharmaceuticals. The continued exploration of the crystal engineering of this privileged scaffold will undoubtedly lead to the discovery of new and improved medicines.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
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Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. (2012). Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]
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Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. (1994). Structures of pyrazolo[1,5-a]pyridine derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1998-2000. Retrieved January 1, 2026, from [Link]
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Gomaa, A. M., El-Naggar, M., Kandeel, E. M., & El-Boraey, H. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182–7193. Retrieved January 1, 2026, from [Link]
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A Technical Guide to Quantum Chemical Calculations for Pyrazolo[1,5-a]pyridine-5-carboxylic acid: A Medicinal Chemistry Perspective
This guide provides a comprehensive, in-depth technical overview of the application of quantum chemical calculations to the study of Pyrazolo[1,5-a]pyridine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the rationale behind computational choices, ensuring a robust and validated approach to theoretical analysis.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features, including the fused pyrazole and pyridine rings, make it a versatile building block for developing novel drug candidates.[1] The nitrogen atoms within the fused ring system are capable of participating in crucial hydrogen bonding interactions, while the planar aromatic structure allows for π-π stacking with biological targets.[1]
Pyrazolo[1,5-a]pyridine-5-carboxylic acid, in particular, incorporates a carboxylic acid group at the 5-position. This functional group introduces acidic properties and further hydrogen bonding capabilities, which can be pivotal for interactions with protein receptors.[1] Derivatives of this scaffold have shown promise in various therapeutic areas, including cancer treatment as protein kinase inhibitors and in addressing neurological disorders.[2][3] Given its pharmaceutical importance, a deep understanding of the molecule's intrinsic properties through computational methods is invaluable for rational drug design.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure, reactivity, and spectroscopic properties of molecules like Pyrazolo[1,5-a]pyridine-5-carboxylic acid.[4][5] These theoretical insights can guide synthetic efforts, explain structure-activity relationships (SAR), and predict molecular behavior, thereby accelerating the drug discovery process.[6][7]
Part 1: Theoretical Foundation and Method Selection
The choice of a computational method is a critical first step that dictates the accuracy and reliability of the results. This section explains the rationale behind selecting an appropriate theoretical framework for studying Pyrazolo[1,5-a]pyridine-5-carboxylic acid.
The Power of Density Functional Theory (DFT)
For medium-sized organic molecules such as the one , Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it well-suited for systems of pharmaceutical interest.[4]
Selecting the Right Functional and Basis Set: A Justified Approach
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For heterocyclic compounds, hybrid functionals often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for geometry optimizations and electronic structure calculations of organic molecules.[5][8][9] For a more accurate description of electronic and excited-state properties, the long-range corrected functional CAM-B3LYP is recommended, as it often yields more precise results for electronic characteristics.[10]
-
Basis Set: The basis set describes the atomic orbitals used in the calculation. A split-valence basis set with polarization and diffuse functions is generally recommended for accurate results. The 6-311++G(d,p) basis set is a robust choice, providing a good description of the electronic distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[5][8]
The combination of B3LYP/6-311++G(d,p) for geometry optimization and vibrational analysis, and CAM-B3LYP/6-311++G(d,p) for electronic properties, represents a validated and reliable computational protocol for the study of Pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Part 2: A Step-by-Step Computational Protocol
This section outlines a detailed, self-validating workflow for performing quantum chemical calculations on Pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Molecular Structure Preparation
-
Initial Structure Generation: Construct the 3D structure of Pyrazolo[1,5-a]pyridine-5-carboxylic acid using a molecular building software (e.g., Avogadro, GaussView).
-
Pre-optimization: Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry. This step helps to avoid starting the more expensive DFT calculations from a high-energy conformation.
Geometry Optimization and Vibrational Frequency Analysis
The purpose of this step is to find the lowest energy conformation of the molecule and to confirm that it is a true minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
-
Input File Preparation: Create an input file for the chosen quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keyword Specification:
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Opt: Requests a geometry optimization.
-
Freq: Requests a vibrational frequency calculation.
-
-
Execution: Submit the calculation to a high-performance computing resource.
-
Validation: Upon completion, verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Analysis of Molecular Properties
Once the optimized geometry is obtained, a range of molecular properties can be calculated to understand the molecule's behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity and lower kinetic stability.[4]
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites for electrophilic and nucleophilic attack, as well as hydrogen-bonding interactions.[4]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can reveal hyperconjugative interactions that contribute to molecular stability.
Part 3: Visualization and Data Presentation
Visual representations and structured data are essential for interpreting and communicating the results of quantum chemical calculations.
Computational Workflow Diagram
Caption: A streamlined workflow for quantum chemical calculations.
Relationship between Calculated Properties and Drug Action
Caption: Interplay of calculated properties and drug efficacy.
Tabulated Data Summary
The following tables provide a template for summarizing the key quantitative results obtained from the calculations.
Table 1: Key Energetic and Electronic Properties
| Parameter | Value | Unit |
| Total Energy | Hartrees | |
| HOMO Energy | eV | |
| LUMO Energy | eV | |
| HOMO-LUMO Gap (ΔE) | eV | |
| Dipole Moment | Debye |
Table 2: Calculated Vibrational Frequencies of the Carboxylic Acid Group
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | ||
| C=O stretch | ||
| C-O stretch |
Conclusion: Integrating Theory with Experiment for Accelerated Drug Discovery
Quantum chemical calculations provide a powerful, cost-effective, and insightful approach to understanding the fundamental properties of pharmaceutically relevant molecules like Pyrazolo[1,5-a]pyridine-5-carboxylic acid. By following a robust and well-justified computational protocol, researchers can gain valuable data on molecular structure, reactivity, and electronic properties. This theoretical knowledge, when integrated with experimental findings, can significantly enhance the efficiency and success rate of the drug design and development process. The methodologies and analyses presented in this guide offer a solid foundation for leveraging computational chemistry to unlock the full therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold.
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Pyrazolo[1,5-a]pyridines
Introduction: A Heterocycle of Growing Importance
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The pyrazolo[1,5-a]pyridine core is a prominent member of this esteemed class of heterocycles. First reported in 1948, this bicyclic aromatic system, an isostere of indole and a bioisostere of purine, has garnered escalating interest from both academic and industrial researchers.[1][2] Its versatile chemistry, amenability to substitution, and proven track record in modulating key biological pathways have cemented its status as a cornerstone in the development of novel therapeutics.[3][4] This in-depth guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazolo[1,5-a]pyridine compounds, tailored for researchers, scientists, and professionals in the field of drug development.
Historical Perspective and the Rationale for a Privileged Scaffold
The journey of pyrazolo[1,5-a]pyridines from a chemical curiosity to a mainstay in medicinal chemistry is a testament to their inherent biological relevance. Early investigations focused primarily on the fundamental synthesis and reactivity of this novel heterocyclic system. However, the structural resemblance to endogenous purines hinted at a broader pharmacological potential.[5][6] This bioisosteric relationship is a key factor underpinning the success of the pyrazolo[1,5-a]pyridine scaffold. By mimicking the spatial and electronic features of purines, these compounds can effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[2][4]
The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer.[4][7] This has made kinases a prime target for therapeutic intervention. The pyrazolo[1,5-a]pyridine core provides a rigid and tunable platform for the design of potent and selective kinase inhibitors.[4][7] The strategic placement of various substituents around the bicyclic core allows for the fine-tuning of binding affinity, selectivity against different kinase isoforms, and the optimization of pharmacokinetic properties.[4]
Key Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine ring system has been the subject of extensive research, leading to the development of a diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve the construction of the pyrimidine ring onto a pre-existing pyrazole or the formation of the pyrazole ring from a pyridine precursor.
Strategy 1: Cyclocondensation of 3-Aminopyrazoles with 1,3-Bielectrophiles
A cornerstone of pyrazolo[1,5-a]pyridine synthesis is the cyclocondensation reaction between a 3-aminopyrazole derivative and a suitable 1,3-bielectrophilic partner. This versatile approach allows for the introduction of a wide range of substituents onto the newly formed pyrimidine ring.
Experimental Protocol: Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines via a Two-Step Protocol [7]
This protocol exemplifies the cyclocondensation strategy, proceeding through a β-enaminone intermediate.
Step 1: Synthesis of β-enaminones
-
A suitable methyl ketone (1.0 mmol) is combined with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The mixture is subjected to solvent-free microwave irradiation at 160 °C for 15 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the corresponding β-enaminone, which is often used in the next step without further purification. Typical yields range from 83–97%.
Step 2: Cyclocondensation
-
The synthesized β-enaminone (1.0 mmol) is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
3-Methyl-1H-pyrazol-5-amine (1.0 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography to afford the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Strategy 2: [3+2] Cycloaddition Reactions
A powerful and atom-economical approach to the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[8][9] This method allows for the direct formation of the pyrazole ring onto a pyridine template.
Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition [8]
This protocol details a metal-free, room temperature synthesis.
-
To a solution of an N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP), an α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol) is added.
-
The reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the functionalized pyrazolo[1,5-a]pyridine.
Strategy 3: Multi-Step Synthesis from Simple Precursors
For more complex substitution patterns, multi-step synthetic sequences are often employed. These routes offer greater control over the final structure and allow for the introduction of diverse functional groups.
Experimental Protocol: Multi-step Synthesis of 5,7-Disubstituted-2-methylpyrazolo[1,5-a]pyrimidines [3]
This protocol illustrates a common multi-step approach starting from 5-amino-3-methylpyrazole.
-
Step 1: Formation of the Dihydroxy Intermediate: 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[3]
-
Step 2: Chlorination: The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[3]
-
Step 3 & 4: Sequential Nucleophilic Aromatic Substitution: The dichloro intermediate can then undergo sequential nucleophilic aromatic substitution reactions at the C5 and C7 positions with various nucleophiles (e.g., amines, alcohols) to introduce the desired substituents.
Mechanistic Insights into Pyrazolo[1,5-a]pyridine Formation
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Mechanism of [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a concerted process that proceeds through a five-membered transition state. The N-aminopyridinium ylide acts as a 1,3-dipole, reacting with the dipolarophile (alkene or alkyne) to form the pyrazole ring.
Caption: Concerted [3+2] cycloaddition mechanism.
Mechanism of Cross-Dehydrogenative Coupling
The acetic acid and oxygen-promoted cross-dehydrogenative coupling reaction involves an oxidative C(sp³)–C(sp²) bond formation followed by a dehydrative cyclization. This catalyst-free process is characterized by its high atom economy.[10][11]
Caption: Cross-dehydrogenative coupling workflow.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold has proven to be exceptionally fruitful in the discovery of potent and selective kinase inhibitors.[4][7] Several compounds incorporating this core have entered clinical trials, and some have received regulatory approval, underscoring the clinical relevance of this heterocycle.[12]
Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a critical role in neuronal development and function. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of highly potent and selective Trk inhibitors.[12]
-
Larotrectinib and Entrectinib are two FDA-approved Trk inhibitors that feature the pyrazolo[1,5-a]pyrimidine core.[12] These drugs have demonstrated remarkable efficacy in patients with NTRK fusion-positive solid tumors, regardless of tumor histology.
Quantitative Data: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| CPL302253 | PI3Kδ | 2.8 | [3] |
| Larotrectinib | TrkA | 1.2 | [12] |
| Entrectinib | TrkA | 1.7 | [12] |
| Compound 36 | TrkA | 1.4 | [12] |
| Compound 36 | TrkB | 2.4 | [12] |
| Compound 36 | TrkC | 1.9 | [12] |
Future Directions and Conclusion
The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Ongoing research is focused on several key areas:
-
Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and environmentally friendly synthetic routes remains a priority.
-
Expansion of Biological Targets: While kinase inhibition is a major focus, the potential of pyrazolo[1,5-a]pyridines to modulate other biological targets is an active area of investigation. For instance, they have shown promise as antituberculosis agents.[13][14]
-
Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance to existing therapies is a critical challenge.
References
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- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Isomers of Pyrazolo[1,5-a]pyridine-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive framework for the design of novel therapeutics. This technical guide provides a comprehensive overview of the key isomers of pyrazolo[1,5-a]pyridine-carboxylic acid, focusing on the 2-, 3-, 5-, and 7-carboxylic acid derivatives. We will delve into their synthesis, physicochemical properties, and known biological activities, offering insights for researchers in drug discovery and development.
The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Interest
The pyrazolo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle where a pyrazole ring is fused to a pyridine ring. This fusion results in a planar structure with a unique distribution of nitrogen atoms, which can act as hydrogen bond acceptors, influencing the molecule's interaction with biological targets. The addition of a carboxylic acid group introduces a key functional handle for further chemical modification and can significantly impact the compound's physicochemical properties and biological activity. The positional isomerism of the carboxylic acid group on the pyridine ring gives rise to distinct molecules with potentially different pharmacological profiles.
Isomers of Pyrazolo[1,5-a]pyridine-carboxylic acid: A Comparative Overview
The four primary isomers discussed in this guide are pyrazolo[1,5-a]pyridine-2-carboxylic acid, pyrazolo[1,5-a]pyridine-3-carboxylic acid, pyrazolo[1,5-a]pyridine-5-carboxylic acid, and pyrazolo[1,5-a]pyridine-7-carboxylic acid. Each isomer presents a unique spatial arrangement of the carboxylic acid group, which in turn influences its electronic properties, reactivity, and ability to interact with biological macromolecules.
Physicochemical Properties
A comparative summary of the key physicochemical properties of these isomers is presented in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Pyrazolo[1,5-a]pyridine-5-carboxylic acid | Pyrazolo[1,5-a]pyridine-7-carboxylic acid |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol |
| CAS Number | 63237-88-7 | 16205-46-2 | 104468-87-3 | 474432-62-7 |
| Melting Point (°C) | 189 | 199 | Not available | Not available |
| Predicted pKa | -3.82 ± 0.41 | Not available | -0.03 ± 0.41 | Not available |
| Predicted Density | 1.41 ± 0.1 g/cm³ | 1.41 ± 0.1 g/cm³ | 1.41 ± 0.1 g/cm³ | Not available |
Synthesis of Pyrazolo[1,5-a]pyridine-carboxylic acid Isomers
The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the [3+2] cycloaddition of N-aminopyridinium ylides with various reagents. The introduction of the carboxylic acid functionality can be achieved either by using a starting material already containing this group or by subsequent functionalization of the heterocyclic core.
General Synthetic Approach
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This reaction typically proceeds under metal-free conditions.
Caption: General synthetic route to the pyrazolo[1,5-a]pyridine scaffold.
Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid
The 3-carboxy isomer is a key intermediate in the synthesis of antitubercular agents.[2][3] A common synthetic route involves the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative. The resulting ester is then hydrolyzed to the carboxylic acid.
Experimental Protocol:
-
N-amination of Substituted Pyridine: A substituted pyridine is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) to form the corresponding N-aminopyridinium salt.[2]
-
1,3-Dipolar Cycloaddition: The N-aminopyridinium salt undergoes a 1,3-dipolar cycloaddition reaction with a substituted ethyl propiolate in the presence of a base. This step forms the pyrazolo[1,5-a]pyridine-3-carboxylate ester.[2]
-
Hydrolysis: The ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the final pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Caption: Therapeutic applications of pyrazolo[1,5-a]pyridine-carboxylic acid isomers.
Conclusion and Future Perspectives
The isomers of pyrazolo[1,5-a]pyridine-carboxylic acid represent a versatile and valuable class of compounds for drug discovery. The position of the carboxylic acid group significantly influences the physicochemical and biological properties of these molecules. The 3-carboxylic acid isomer has shown particular promise in the development of antitubercular agents. Further exploration of the structure-activity relationships of all four isomers is warranted to unlock their full therapeutic potential. The development of more efficient and regioselective synthetic methods will be crucial for accessing a wider range of derivatives for biological screening. Moreover, detailed structural studies, such as X-ray crystallography, will provide valuable insights into the molecular interactions of these compounds with their biological targets, paving the way for the rational design of new and more potent therapeutic agents.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic acid from N-aminopyridinium ylides
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, adenosine antagonists, and possessing anti-inflammatory, and antitumor properties.[3][4][5] Pyrazolo[1,5-a]pyridine-5-carboxylic acid, in particular, is a key synthetic intermediate for the development of novel therapeutics.[6] Its structure features a fused pyrazole and pyridine ring system with a carboxylic acid group at the 5-position, which allows for further functionalization and interaction with biological targets.[6]
This application note provides a comprehensive guide for the synthesis of pyrazolo[1,5-a]pyridine-5-carboxylic acid, starting from readily available pyridine. The synthetic strategy hinges on the versatile [3+2] cycloaddition reaction of an N-aminopyridinium ylide with an appropriate alkyne dipolarophile.[7][8][9] This approach offers a robust and efficient route to the desired bicyclic system under relatively mild conditions.
Reaction Mechanism: The [3+2] Cycloaddition Pathway
The core of this synthesis is the intermolecular [3+2] cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkyne. N-aminopyridinium ylides act as 1,3-dipoles in this reaction. The reaction is believed to proceed through a concerted mechanism, although a stepwise Michael addition followed by cyclization can also be considered.[10]
The process can be broken down into the following key steps:
-
Formation of the N-aminopyridinium salt: Pyridine is first N-aminated using an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or O-(mesitylenesulfonyl)hydroxylamine (MSH), to form the corresponding N-aminopyridinium salt.[11]
-
In situ generation of the ylide: In the presence of a base, the N-aminopyridinium salt is deprotonated to generate the reactive N-aminopyridinium ylide.
-
[3+2] Cycloaddition: The ylide then undergoes a cycloaddition reaction with an alkyne, such as ethyl propiolate. This step forms the fused dihydropyrazolopyridine intermediate.
-
Aromatization: The intermediate readily aromatizes, often through oxidation, to yield the stable pyrazolo[1,5-a]pyridine ring system.[4]
-
Hydrolysis: The ester group at the 5-position is then hydrolyzed under basic conditions to afford the final pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Caption: Reaction mechanism for the synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Detailed Experimental Protocol
This protocol is divided into three main parts: the synthesis of the N-aminopyridinium salt, the cycloaddition reaction to form the ester intermediate, and the final hydrolysis to the carboxylic acid.
Part A: Synthesis of N-Aminopyridinium Mesitylenesulfonate
This procedure is adapted from established methods for the N-amination of pyridines.[11]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Pyridine | 79.10 | 7.91 g (8.1 mL) | 100 |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | 215.26 | 21.53 g | 100 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Diethyl ether | 74.12 | 200 mL | - |
Procedure:
-
To a stirred solution of O-(mesitylenesulfonyl)hydroxylamine (MSH) (21.53 g, 100 mmol) in dry dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add pyridine (8.1 mL, 100 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold diethyl ether (2 x 100 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield N-aminopyridinium mesitylenesulfonate. The product is typically used in the next step without further purification.
Part B: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-5-carboxylate
This part describes the in situ generation of the ylide and its subsequent [3+2] cycloaddition.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-Aminopyridinium mesitylenesulfonate | 294.36 | 29.44 g | 100 |
| Ethyl propiolate | 98.10 | 10.8 g (11 mL) | 110 |
| Potassium carbonate (K₂CO₃) | 138.21 | 27.64 g | 200 |
| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |
| Ethyl acetate | 88.11 | 500 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend N-aminopyridinium mesitylenesulfonate (29.44 g, 100 mmol) and potassium carbonate (27.64 g, 200 mmol) in DMF (250 mL).
-
To this suspension, add ethyl propiolate (11 mL, 110 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl pyrazolo[1,5-a]pyridine-5-carboxylate as a solid.
Part C: Synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic acid
This final step involves the hydrolysis of the ester.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Ethyl pyrazolo[1,5-a]pyridine-5-carboxylate | 190.19 | 19.02 g | 100 |
| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 200 |
| Ethanol | 46.07 | 200 mL | - |
| Water | 18.02 | 100 mL | - |
| Hydrochloric acid (HCl), 2M | - | ~100 mL | - |
Procedure:
-
Dissolve ethyl pyrazolo[1,5-a]pyridine-5-carboxylate (19.02 g, 100 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (100 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Cool the solution in an ice bath and acidify to pH 3-4 by the slow addition of 2M HCl.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The final product, pyrazolo[1,5-a]pyridine-5-carboxylic acid, should be characterized to confirm its identity and purity.
-
Physical State: Solid at room temperature.[6]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fused ring system and a downfield signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR will show signals for the eight carbons in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
-
For comparison, related pyrazolo[1,5-a]pyridine structures show characteristic NMR and MS data that can be used as a reference.[9]
Safety Precautions
-
Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin. Work in a well-ventilated fume hood.
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH): Can be explosive, handle with care. Avoid friction and shock.
-
Dichloromethane (DCM): Suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. It is a reproductive toxin.
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl): Corrosive. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
-
Zhang, Y., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Available from: [Link]
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Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis. Available from: [Link]
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Ali, M. M., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules. Available from: [Link]
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Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers. Available from: [Link]
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Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry. Available from: [Link]
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Adimurthy, S., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available from: [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
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Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters. Available from: [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2024). Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles. Available from: [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]
-
Thomas, C., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. Available from: [Link]
-
Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available from: [Link]
-
ResearchGate. Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. Available from: [Link]
-
Powers, D. C., et al. (2022). N-Amino pyridinium salts in organic synthesis. RSC Publishing. Available from: [Link]
-
PubChem. Pyrazolo[1,5-a]pyridine-5-carboxylic acid. Available from: [Link]
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- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Pyrazolo[1,5-a]pyridine-5-carboxylic acid | C8H6N2O2 | CID 10997360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cycloaddition Strategies for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
For: Researchers, medicinal chemists, and drug development professionals.
Executive Summary: The Strategic Importance of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics targeting a wide array of biological targets. Compounds incorporating this core have demonstrated significant potential as kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents, driving continuous innovation in their synthetic accessibility.[1][2][3]
Among the various synthetic routes, cycloaddition reactions have emerged as a particularly powerful and versatile strategy for constructing the pyrazolo[1,5-a]pyridine ring system.[2] These reactions, characterized by their high atom economy and ability to rapidly build molecular complexity, offer precise control over substitution patterns, which is critical for structure-activity relationship (SAR) studies in drug discovery. This guide provides an in-depth exploration of the primary cycloaddition methodologies, focusing on the underlying mechanisms, practical experimental protocols, and field-proven insights to empower researchers in this vital area of synthetic chemistry.
Mechanistic Foundations: Understanding the Cycloaddition Pathways
The construction of the pyrazolo[1,5-a]pyridine core is predominantly achieved through [3+2] cycloaddition reactions, where a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile).[4][5]
The [3+2] Cycloaddition: A Workhorse Reaction
The most common and robust approach involves the reaction of an N-iminopyridinium ylide (as the 1,3-dipole) with an alkyne or a suitably activated alkene (as the dipolarophile).[4]
-
Ylide Generation: The N-iminopyridinium ylide is typically generated in situ from a corresponding 1-aminopyridinium salt precursor through deprotonation with a mild base. The nature of the substituents on both the pyridine ring and the exocyclic nitrogen atom dictates the stability and reactivity of the ylide.
-
The Cycloaddition Step: The reaction proceeds via a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. This interaction leads to the formation of a transient dihydropyrazolo[1,5-a]pyridine intermediate.
-
Aromatization: The reaction is driven to completion by a subsequent oxidation step, which results in the formation of the stable, aromatic pyrazolo[1,5-a]pyridine ring system. This oxidation can occur spontaneously in the presence of air (O2) or be facilitated by an added oxidant.[1]
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry, serving as the core for numerous kinase inhibitors, receptor antagonists, and other therapeutic agents. Traditional synthetic routes often rely on multi-step sequences involving pre-functionalized starting materials. Cross-Dehydrogenative Coupling (CDC) has emerged as a powerful, atom-economical strategy to construct this valuable scaffold by directly forming C–C or C–N bonds from two C–H bonds. This comprehensive guide provides an in-depth analysis of CDC methodologies for pyrazolo[1,5-a]pyridine synthesis, detailing the mechanistic rationale behind various catalytic systems and offering field-proven, step-by-step protocols for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of CDC in Heterocyclic Synthesis
The pyrazolo[1,5-a]pyridine core is a cornerstone in the development of targeted therapeutics, including potent p38 kinase inhibitors and corticotropin-releasing factor 1 (CRF₁) receptor antagonists.[1] The pursuit of more efficient, sustainable, and versatile synthetic routes to access this scaffold is therefore of paramount importance.
Cross-Dehydrogenative Coupling (CDC) represents a paradigm shift from classical cross-coupling reactions. Instead of requiring pre-functionalized substrates like organohalides and organometallic reagents, CDC forges new bonds directly through the activation of two C–H bonds under oxidative conditions.[2] This approach offers significant advantages:
-
Atom Economy: The only formal byproduct is H₂, minimizing stoichiometric waste.
-
Step Economy: It often shortens synthetic sequences by bypassing pre-functionalization and activation steps.
-
Convergence: It allows for the late-stage combination of complex fragments, ideal for building molecular diversity in drug discovery campaigns.
This document explores the practical application of CDC for pyrazolo[1,5-a]pyridine synthesis, focusing on palladium, copper, iron-catalyzed, and metal-free oxidative systems.
Mechanistic Principles of Cross-Dehydrogenative Coupling
CDC reactions, while diverse, are unified by the necessity of an oxidant to facilitate the removal of two hydrogen atoms and enable the catalytic cycle. The precise mechanism is highly dependent on the chosen catalyst and substrates, but generally involves the generation of a reactive intermediate via C–H activation.
A generalized workflow for a metal-catalyzed CDC process is depicted below. The initial C–H activation can proceed through various pathways, such as concerted metalation-deprotonation (CMD), oxidative addition, or single-electron transfer (SET). The resulting organometallic intermediate then reacts with the second C–H bond-containing substrate, followed by reductive elimination of the product and regeneration of the active catalyst by an oxidant.
Caption: Generalized workflow for a metal-catalyzed CDC reaction.
Catalytic Systems and Protocols
The choice of catalyst is the most critical experimental parameter, dictating reaction scope, regioselectivity, and conditions. This section details protocols for four distinct and effective CDC systems.
Palladium-Catalyzed C–H/C–H Homocoupling
Palladium is a premier catalyst for C–H activation, enabling highly efficient and selective transformations. A notable application is the direct oxidative coupling of two pyrazolo[1,5-a]pyridine molecules to form 3,3'-bipyrazolo[1,5-a]pyridines, which are valuable scaffolds for developing organic luminescent materials.[3]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common, reliable Pd(II) precursor that is readily reduced in situ to the active Pd(0) species or can directly engage in C-H activation pathways.
-
Oxidant: Silver acetate (AgOAc) serves as the terminal oxidant, reoxidizing the palladium catalyst to complete the catalytic cycle. It can also act as a C-H activating acetate source.
-
Solvent: A high-boiling, non-coordinating solvent like trifluorotoluene is used to achieve the high temperatures often required for C-H activation while minimizing interference with the catalytic center.
Protocol 1: Synthesis of 3,3'-Bipyrazolo[1,5-a]pyridines [3]
-
Preparation: To a flame-dried Schlenk tube, add pyrazolo[1,5-a]pyridine (1.0 equiv.), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv.).
-
Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous trifluorotoluene (to achieve a 0.2 M concentration of the substrate).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3,3'-bipyrazolo[1,5-a]pyridine product.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Copper-Mediated Oxidative C–C/N–N Annulation
Copper catalysts offer a cost-effective and less toxic alternative to palladium for many oxidative couplings.[4] A powerful strategy for constructing the pyrazolo[1,5-a]pyridine core involves a copper-mediated tandem reaction where C–C and N–N bonds are formed in a single operation from simple starting materials.[5][6]
Causality Behind Experimental Choices:
-
Catalyst/Mediator: Cu(OAc)₂ is used in stoichiometric amounts, suggesting it acts as both a mediator for the key cyclization step and the oxidant. It facilitates the crucial N-N bond formation and subsequent aromatization.
-
Base: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is essential to deprotonate the starting materials, generating the nucleophilic species required for the initial reaction steps.
-
Solvent: DMSO is a polar aprotic solvent capable of dissolving the reagents and intermediates and is stable at the elevated temperatures required for the reaction.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates [5][6][7]
-
Preparation: In a round-bottom flask, dissolve the starting ethyl 2-(pyridin-2-yl)acetate (1.0 equiv.) and benzonitrile derivative (1.2 equiv.) in DMSO.
-
Base Addition: Add DBU (2.0 equiv.) to the solution and stir at room temperature for 10 minutes.
-
Copper Addition: Add Cu(OAc)₂ (2.0 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Iron-Catalyzed CDC Reactions (Representative Protocol)
Iron is an ideal catalyst from a green chemistry perspective due to its abundance, low cost, and low toxicity.[8][9] While specific, high-yielding CDC protocols for the direct synthesis of the pyrazolo[1,5-a]pyridine core are less documented than for palladium or copper, the principles of iron-catalyzed C-H/C-H coupling are well-established.[8] The following is a representative protocol for an iron-catalyzed CDC reaction, which serves as a starting point for optimization.
Causality Behind Experimental Choices:
-
Catalyst: Simple iron salts like FeCl₃ or Fe(acac)₃ are common choices. They are effective radical initiators and can participate in single-electron transfer (SET) mechanisms.[8]
-
Oxidant: Peroxides like di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP) are frequently used as they readily generate radicals upon interaction with the iron catalyst, initiating the CDC process.
-
Reaction Conditions: The reaction often requires elevated temperatures to promote radical formation and subsequent coupling.
Protocol 3: Representative Protocol for Iron-Catalyzed C–H Functionalization
-
Preparation: To a pressure-tolerant vial, add the C–H substrate (e.g., a substituted pyridine, 1.0 equiv.), the coupling partner (2.0-3.0 equiv.), and the iron catalyst (e.g., FeCl₃, 10-20 mol%).
-
Solvent & Oxidant: Add a suitable solvent (e.g., chlorobenzene or 1,2-dichloroethane) followed by the slow, careful addition of the oxidant (e.g., DTBP, 2.0-3.0 equiv.).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 120-140 °C for 12-24 hours.
-
Workup: After cooling to room temperature, carefully unseal the vial. Dilute the mixture with an organic solvent and filter through a short plug of silica gel to remove the iron catalyst.
-
Purification: Concentrate the filtrate and purify by column chromatography or preparative HPLC to isolate the cross-coupled product. Note: This is a generalized template; significant optimization of the catalyst, oxidant, solvent, and temperature is typically required for a new transformation.
Metal-Free Oxidative Annulation
Moving towards ultimate sustainability, metal-free CDC reactions have been developed that use inexpensive and environmentally benign reagents. A highly effective method for pyrazolo[1,5-a]pyridine synthesis involves an acetic acid-promoted reaction using molecular oxygen from the air as the terminal oxidant.[10][11][12]
Causality Behind Experimental Choices:
-
Promoter: Acetic acid (AcOH) acts as a Brønsted acid catalyst, activating the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound.
-
Oxidant: Molecular oxygen (O₂) from ambient air is the ideal green oxidant, with water as its only byproduct.
-
Solvent: Acetic acid itself can serve as the solvent, promoting the reaction and maintaining a high concentration of the reactants.
Caption: Workflow for the AcOH-promoted metal-free synthesis.
Protocol 4: AcOH/O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines [10][11]
-
Preparation: In a flask open to the air (equipped with a reflux condenser), combine the N-amino-2-iminopyridine derivative (1.0 equiv.) and the 1,3-dicarbonyl compound (1.2 equiv.).
-
Solvent/Promoter Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants, e.g., 0.2-0.5 M).
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously to ensure good aeration. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyridine product.
Data Summary: Comparison of Catalytic Systems
The following table summarizes typical conditions and outcomes for the discussed CDC methodologies.
| Methodology | Catalyst | Oxidant | Typical Solvent | Temp (°C) | Key Advantages | Limitations |
| Pd-Catalyzed Homocoupling | Pd(OAc)₂ | AgOAc | Trifluorotoluene | 120 | High efficiency, good functional group tolerance.[3] | Cost of Palladium and Silver oxidant. |
| Cu-Mediated Annulation | Cu(OAc)₂ (Stoich.) | Cu(OAc)₂ | DMSO | 80 | Cost-effective, mild conditions, good yields.[5][6] | Requires stoichiometric copper, limited substrate scope. |
| Fe-Catalyzed CDC | FeCl₃ / Fe(acac)₃ | DTBP / TBHP | Chlorobenzene | 120-140 | Inexpensive, abundant, and low-toxicity catalyst.[8] | Often requires harsher conditions, optimization needed. |
| Metal-Free Oxidative Annulation | None (AcOH promoter) | O₂ (Air) | Acetic Acid | 100-110 | Extremely low cost, environmentally benign, simple procedure.[10][11] | Requires acidic conditions, limited to specific substrates. |
Conclusion and Future Outlook
Cross-dehydrogenative coupling has proven to be a robust and versatile platform for the synthesis of medicinally relevant pyrazolo[1,5-a]pyridines. The choice between palladium, copper, iron, or metal-free systems allows researchers to tailor their synthetic strategy based on factors like cost, desired functional group tolerance, and environmental considerations. Palladium catalysis offers unparalleled efficiency for certain C-H/C-H couplings, while copper-mediated and metal-free methods provide highly economical and sustainable alternatives for constructing the core heterocycle. Future advancements will likely focus on developing even more selective and efficient iron-catalyzed systems and expanding the scope of visible-light photocatalytic CDC reactions to further enhance the green credentials of these powerful transformations.
References
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines . ACS Omega. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines . PubMed Central. Available at: [Link]
-
Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds . Organic & Biomolecular Chemistry. Available at: [Link]
-
Efficient Generation of Biologically Active H-Pyrazolo[5,1-a]isoquinolines via Multicomponent Reaction . ACS Publications. Available at: [Link]
-
Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides Using Alkenyl Bromides, Alkenyl Iodides, and Alkynes . ACS Publications. Available at: [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines . ACS Publications. Available at: [Link]
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Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor . Journal of Medicinal Chemistry. Available at: [Link]
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(PDF) Synthetic Strategy for Pyrazolo[1,5- a ]pyridine and Pyrido[1,2- b ]indazole Derivatives through AcOH and O 2 -Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N -Amino-2-iminopyridines . ResearchGate. Available at: [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines . Semantic Scholar. Available at: [Link]
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Copper–Mediated Synthesis of Pyrazolo[1, 5–a]pyridines Through Oxidative Linkage of C–C/N–N Bonds . ResearchGate. Available at: [Link]
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Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates . MDPI. Available at: [Link]
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Iron-Catalyzed C-H/C-H Coupling for Synthesis of Functional Small Molecules and Polymers . Kabale University Library. Available at: [Link]
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Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors . ACS Publications. Available at: [Link]
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Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines . PubMed. Available at: [Link]
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Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A . PubMed. Available at: [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines . RSC Publishing. Available at: [Link]
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Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives . PubMed. Available at: [Link]
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Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates . PubMed. Available at: [Link]
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Application Notes & Protocols: Esterification and Amidation of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system frequently incorporated into molecules of significant therapeutic interest, including potent kinase inhibitors and novel antitubercular agents.[1][2][3] Functionalization of this core, particularly at the C5 position, through the formation of ester and amide linkages, provides a critical pathway for modulating pharmacokinetic properties, exploring structure-activity relationships (SAR), and developing new chemical entities. This document provides an in-depth guide to the two most fundamental derivatization reactions of Pyrazolo[1,5-a]pyridine-5-carboxylic acid: acid-catalyzed esterification and carbodiimide-mediated amidation. We present detailed, field-proven protocols, explain the underlying reaction mechanisms, and offer practical insights for successful synthesis and purification.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fused, bicyclic structure of pyrazolo[1,5-a]pyridine provides a rigid, planar framework that is highly amenable to chemical modification. This scaffold has emerged as a cornerstone in modern medicinal chemistry, with derivatives showing promise in treating a range of diseases from cancer to infectious diseases.[4][5] The carboxylic acid moiety at the 5-position is a versatile synthetic handle, allowing for the introduction of diverse functional groups through robust esterification and amidation reactions. The resulting esters and amides are crucial for tuning properties such as solubility, cell permeability, metabolic stability, and target binding affinity.
Mechanistic Foundations of Synthesis
A thorough understanding of the reaction mechanisms is paramount for optimizing conditions and troubleshooting unforeseen challenges.
Fischer-Speier Esterification: An Acid-Catalyzed Condensation
The conversion of a carboxylic acid to an ester using an alcohol and a strong acid catalyst is known as the Fischer-Speier esterification.[6] This is a reversible equilibrium-controlled process.[7][8] The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[7]
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[6]
To drive the reaction to completion, it is common practice to use a large excess of the alcohol, which also serves as the solvent, or to remove water as it is formed.[8]
Carbodiimide-Mediated Amidation: Activating the Carboxyl Group
Directly reacting a carboxylic acid with an amine is often inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[10] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are widely used to facilitate amide bond formation under mild conditions.[10][11][12]
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively has an activated leaving group.[11][13]
-
Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Rearrangement and Product Formation: The resulting tetrahedral intermediate collapses to form the stable amide bond and a urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, which is water-soluble and easily removed in the case of EDC).[13]
A common challenge with this method is that the reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, an undesired side product that terminates the reaction.[13][14] To mitigate this and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently included. These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[11][12]
Experimental Protocols & Workflows
The following protocols are designed as robust starting points for the derivatization of Pyrazolo[1,5-a]pyridine-5-carboxylic acid. Researchers should monitor reactions by Thin Layer Chromatography (TLC) to determine completion.
Protocol 1: Fischer Esterification (Synthesis of Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate)
This protocol details a classic acid-catalyzed esterification using an excess of alcohol as the solvent.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Pyrazolo[1,5-a]pyridine-5-carboxylic acid | 162.14 | 1.0 g | 6.17 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 20 mL | - | - |
| Sulfuric Acid (Concentrated, 98%) | 98.08 | 0.3 mL | ~5.5 | ~0.9 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | As needed | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 g, 6.17 mmol).
-
Add anhydrous methanol (20 mL). Stir the suspension.
-
Carefully add concentrated sulfuric acid (0.3 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC analysis (e.g., 50% EtOAc in Hexanes) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice (~50 g).
-
Neutralize the solution by carefully adding saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure ester.
Workflow Diagram: Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: EDC/HOBt-Mediated Amidation (Synthesis of a Representative Amide)
This protocol describes a reliable amidation using EDC as the coupling agent and HOBt as an additive.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Pyrazolo[1,5-a]pyridine-5-carboxylic acid | 162.14 | 500 mg | 3.08 | 1.0 |
| Representative Amine (e.g., Benzylamine) | 107.15 | 364 mg (0.36 mL) | 3.39 | 1.1 |
| EDC·HCl (EDCI) | 191.70 | 710 mg | 3.70 | 1.2 |
| HOBt·H₂O | 153.14 | 518 mg | 3.39 | 1.1 |
| Dichloromethane (DCM, Anhydrous) | - | 15 mL | - | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.8 mL | 4.62 | 1.5 |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | As needed | - | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add Pyrazolo[1,5-a]pyridine-5-carboxylic acid (500 mg, 3.08 mmol), HOBt·H₂O (518 mg, 3.39 mmol), and anhydrous DCM (15 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add the amine (Benzylamine, 0.36 mL, 3.39 mmol), followed by EDC·HCl (710 mg, 3.70 mmol).
-
Finally, add DIPEA (0.8 mL, 4.62 mmol) and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Workflow Diagram: Amidation
Caption: Workflow for EDC/HOBt-Mediated Amidation.
Summary and Outlook
The esterification and amidation of Pyrazolo[1,5-a]pyridine-5-carboxylic acid are fundamental transformations for generating chemical diversity in drug discovery programs. The Fischer-Speier esterification provides a straightforward, cost-effective method for producing esters, particularly on a large scale.[7] For the synthesis of amides, carbodiimide-mediated coupling offers a mild and highly efficient route applicable to a wide range of amines.[15][16] The protocols detailed herein are robust and can be adapted for various alcohols and amines, providing researchers with a reliable toolkit for the exploration of this important heterocyclic scaffold.
References
- Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
- (n.d.). Acid-catalyzed esterification mechanism. Protonation of the carboxylic... ResearchGate.
- (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- (n.d.). Fischer–Speier esterification. Wikipedia.
- Wang, C., Zou, F., Qi, Z., et al. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- (n.d.). mechanism for the esterification reaction. Chemguide.
- (n.d.). Carbodiimide. Wikipedia.
- Roberts, I., & Urey, H. C. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society.
- (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
- (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH).
- (n.d.). Coupling Reagents. Aapptec Peptides.
- (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
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Application Notes & Protocols: Leveraging Pyrazolo[1,5-a]pyridine-5-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Kinase Inhibitor Motif
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure. Its rigid, planar geometry and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases, mimicking the hinge-binding motif of the natural ligand, ATP. This structural feature is crucial for achieving high-affinity binding and potent inhibition.[2]
While the related pyrazolo[1,5-a]pyrimidine core is more widely explored and is present in several approved drugs, the pyrazolo[1,5-a]pyridine framework offers a distinct vector space for chemical modification, enabling the development of inhibitors with unique selectivity profiles.[3][4] Notably, derivatives of this scaffold have shown promise as inhibitors of clinically relevant kinases such as RET (Rearranged during Transfection), a key driver in certain types of thyroid and lung cancers.[3][5]
This application note provides a comprehensive guide for researchers on utilizing Pyrazolo[1,5-a]pyridine-5-carboxylic acid as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the importance of this scaffold in the context of targeted therapy.
Core Rationale: Why Pyrazolo[1,5-a]pyridine-5-carboxylic Acid?
Pyrazolo[1,5-a]pyridine-5-carboxylic acid is an ideal starting material for several key reasons:
-
Inherent Scaffold Properties: It provides the core pyrazolo[1,5-a]pyridine motif, which is pre-disposed for kinase binding.
-
Versatile Chemical Handle: The carboxylic acid at the 5-position is a highly versatile functional group. It can be readily converted into a wide array of other functionalities, most notably amides, which are prevalent in kinase inhibitors. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Strategic Vector for SAR: The 5-position of the scaffold often points towards the solvent-exposed region of the kinase ATP-binding site. Modification at this position allows for the introduction of various substituents to enhance solubility, modulate cell permeability, and target specific sub-pockets within the kinase domain, thereby improving the overall drug-like properties of the synthesized compounds.
The general workflow for leveraging this starting material in a kinase inhibitor discovery program is outlined below.
Caption: General synthetic workflow for kinase inhibitor discovery.
Application Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-5-carboxamide Derivatives
This protocol details a general and robust method for the synthesis of a library of pyrazolo[1,5-a]pyridine-5-carboxamide derivatives from Pyrazolo[1,5-a]pyridine-5-carboxylic acid. The procedure involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.
Part 1: Carboxylic Acid Activation and Amide Coupling
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method that minimizes side reactions and racemization (if chiral amines are used).
Caption: Step-by-step protocol for amide synthesis.
Detailed Experimental Procedure:
Materials:
-
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
-
Desired primary or secondary amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Pyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine-5-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Self-Validation and Causality:
-
Why HATU and DIPEA? HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, which is then readily attacked by the amine. It operates under mild conditions, preserving sensitive functional groups. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Why an anhydrous solvent? Anhydrous DMF is used to prevent the hydrolysis of the activated ester intermediate, which would lead to the reformation of the starting carboxylic acid and lower the yield.
-
Why aqueous work-up? The aqueous work-up is crucial for removing the water-soluble byproducts of the reaction, such as unreacted HATU, DIPEA salts, and DMF. The NaHCO₃ wash specifically removes any remaining unreacted carboxylic acid.
Target Kinases and Structure-Activity Relationship (SAR) Insights
The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising core for inhibitors of several important kinase families.
| Target Kinase Family | Clinical Relevance | Representative Inhibitor Scaffold | Key SAR Insights |
| RET | Thyroid & Lung Cancer[3][5] | Substituted Pyrazolo[1,5-a]pyridines | Modifications at the 5-position (carboxamide) can be tailored to interact with the solvent-front region, influencing selectivity and pharmacokinetic properties. |
| Trk | Various Solid Tumors[4] | Pyrazolo[1,5-a]pyrimidine Derivatives | The pyrazole nitrogen forms a critical hydrogen bond with the kinase hinge region. The substituent at the 5-position is crucial for potency and selectivity. |
| CDK | Cell Cycle Regulation, Cancer | Pyrazolo[1,5-a]pyrimidine Derivatives | The pyrazolopyrimidine core acts as a bioisostere for the purine ring of ATP. Substituents at various positions can be modified to achieve selectivity against different CDK isoforms. |
| PI3K | Cancer, Inflammatory Diseases[6][7] | Pyrazolo[1,5-a]pyrimidine Derivatives | Specific substitutions on the scaffold can target the unique features of the PI3Kδ isoform's binding pocket, leading to high selectivity. |
The synthesis of a diverse library of amides from Pyrazolo[1,5-a]pyridine-5-carboxylic acid allows for a systematic exploration of the SAR. By varying the R-group of the amine (R-NH₂), researchers can introduce different functionalities (e.g., aliphatic chains, aromatic rings, heterocyclic systems, solubilizing groups) and study their impact on kinase inhibition and cellular activity.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyridine-5-carboxylic acid is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward conversion of the carboxylic acid to a diverse range of carboxamides provides a robust platform for generating compound libraries for high-throughput screening and lead optimization. The inherent properties of the pyrazolo[1,5-a]pyridine scaffold make it an attractive core for targeting a variety of kinases implicated in human diseases. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the optimization of pharmacokinetic properties to generate clinical candidates.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 4. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 5. US10112942B2 - Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazolo[1,5-a]pyridine-5-carboxylic acid in Solid-State Materials
Abstract
This technical guide provides a comprehensive overview of the application of Pyrazolo[1,5-a]pyridine-5-carboxylic acid as a versatile building block in the burgeoning field of solid-state materials. This bifunctional organic ligand, featuring a rigid pyrazolo[1,5-a]pyridine core and a coordinating carboxylic acid moiety, presents a unique platform for the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest for their potential applications in luminescence, catalysis, and gas storage. This document offers in-depth theoretical background, detailed experimental protocols for material synthesis and characterization, and expert insights into the structure-property relationships that govern the performance of these advanced materials.
Introduction: The Scientific Merit of Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Pyrazolo[1,5-a]pyridine-5-carboxylic acid is an N-heterocyclic compound that has garnered attention in materials science due to its unique structural and electronic properties. The fused bicyclic system imparts rigidity and planarity, which are desirable characteristics for creating well-defined, crystalline solid-state materials. The presence of both a pyridine nitrogen and a pyrazole nitrogen atom offers multiple coordination sites for metal ions, while the carboxylic acid group provides a robust anchor for forming strong coordination bonds. This combination of features makes it an excellent candidate for the construction of porous and functional solid-state architectures.
The inherent photophysical properties of the pyrazolo[1,5-a]pyridine scaffold suggest that materials incorporating this ligand may exhibit interesting luminescent behaviors, making them suitable for applications in sensors and light-emitting devices. Furthermore, the nitrogen-rich environment of the heterocyclic core can provide active sites for catalysis.
Synthesis of Solid-State Materials: A Generalized Approach
The synthesis of solid-state materials incorporating Pyrazolo[1,5-a]pyridine-5-carboxylic acid typically employs solvothermal or hydrothermal methods. These techniques involve the reaction of the organic ligand with a metal salt in a sealed vessel at elevated temperatures and pressures. The choice of solvent, temperature, reaction time, and modulator can significantly influence the resulting crystal structure and properties of the material.
Causality Behind Experimental Choices
-
Metal Ion Selection: The choice of the metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺, Zr⁴⁺) is critical as it dictates the coordination geometry and the dimensionality of the resulting framework. Lanthanide ions are often chosen for their unique luminescent properties.
-
Solvent System: A high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), is commonly used to ensure the dissolution of the reactants and to facilitate the crystallization process at elevated temperatures.
-
Temperature and Time: The reaction temperature and duration are crucial parameters that control the nucleation and growth of the crystals. Higher temperatures can lead to denser phases, while longer reaction times can improve crystallinity.
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), can influence the kinetics of crystal growth, leading to larger crystals with fewer defects.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Hypothetical MOF (GEM-MOF-1)
This protocol describes a generalized procedure for the synthesis of a hypothetical metal-organic framework, designated as GEM-MOF-1, using Pyrazolo[1,5-a]pyridine-5-carboxylic acid and Zinc Nitrate.
Materials:
-
Pyrazolo[1,5-a]pyridine-5-carboxylic acid (Ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Washing Solvent)
-
Chloroform (Activation Solvent)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.081 g (0.5 mmol) of Pyrazolo[1,5-a]pyridine-5-carboxylic acid in 10 mL of DMF.
-
In a separate vial, dissolve 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 2 °C/min.
-
Colorless crystals of GEM-MOF-1 should be observed at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform with a fresh portion every 8 hours.
-
Decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.
Diagram of the Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of GEM-MOF-1.
Characterization of Solid-State Materials
A suite of analytical techniques is essential to confirm the successful synthesis and to elucidate the properties of the resulting material.
| Technique | Purpose | Expected Outcome for GEM-MOF-1 (Illustrative) |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern confirming a new crystalline phase. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise crystal structure, including bond lengths, bond angles, and coordination environment of the metal center. | Elucidation of a 3D framework with coordinated Pyrazolo[1,5-a]pyridine-5-carboxylate linkers around a zinc center. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material and to determine the temperature at which the framework decomposes. | Stability up to approximately 350 °C, followed by decomposition of the organic linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the framework and to observe the coordination of the carboxylate group to the metal center. | Disappearance of the C=O stretching band of the carboxylic acid and appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated material. | A Type I isotherm characteristic of a microporous material with a BET surface area in the range of 500-1500 m²/g. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the material, including excitation and emission wavelengths, quantum yield, and lifetime. | Potential emission in the blue-green region of the spectrum upon excitation with UV light. |
Potential Applications and Future Directions
The unique structural and chemical features of solid-state materials derived from Pyrazolo[1,5-a]pyridine-5-carboxylic acid open up a range of potential applications.
Luminescent Sensing
The intrinsic fluorescence of the pyrazolo[1,5-a]pyridine core can be modulated by the coordination to metal centers and by the presence of guest molecules within the pores of a MOF. This "host-guest" interaction can lead to changes in the emission intensity or wavelength, forming the basis for chemical sensors for small molecules, ions, or environmental pollutants.
Diagram of a Potential Luminescent Sensing Mechanism:
Caption: Analyte-induced luminescence quenching in a MOF sensor.
Heterogeneous Catalysis
The metal centers within the MOF structure can act as Lewis acid sites, while the nitrogen atoms of the pyrazolo[1,5-a]pyridine ligand can function as Lewis base sites. This bifunctional nature can be exploited for catalyzing a variety of organic reactions, such as Knoevenagel condensations or cycloaddition reactions. The porous nature of the MOF allows for the diffusion of reactants to the active sites and the facile removal of products.
Conclusion
Pyrazolo[1,5-a]pyridine-5-carboxylic acid is a promising and versatile building block for the construction of novel solid-state materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of MOFs and coordination polymers based on this ligand. The potential for creating materials with tailored luminescent and catalytic properties warrants further investigation and development in this exciting area of materials chemistry.
References
Due to the emergent nature of this specific ligand in solid-state materials, direct citations for MOFs based on Pyrazolo[1,5-a]pyridine-5-carboxylic acid are not yet prevalent in published literature. The following references provide foundational knowledge and protocols for related systems that are directly applicable.
-
General MOF Synthesis and Principles
- Title: Metal-Organic Frameworks: Design and Applic
- Source: Chemical Reviews
-
URL: [Link]
-
Solvothermal Synthesis Techniques
- Title: Solvothermal Synthesis of Metal-Organic Frameworks
- Source: Chemical Society Reviews
-
URL: [Link]
-
Characterization of Porous Materials
- Title: Characterization of Porous Solids and Powders: Surface Area, Pore Size and Density
- Source: Springer
-
URL: [Link]
-
Luminescent MOFs
- Title: Luminescent Metal-Organic Frameworks for Chemical Sensing
- Source: Angewandte Chemie Intern
-
URL: [Link]
-
Catalysis with MOFs
- Title: Metal-Organic Frameworks as a Platform for C
- Source: N
-
URL: [Link]
-
Pyrazolo[1,5-a]pyridine Chemistry
- Title: Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyridines
- Source: Molecules
-
URL: [Link]
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning its designation as a "privileged scaffold".[1][2] This is due to its versatile synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. These compounds have shown potential as protein kinase inhibitors for targeted cancer therapy, acting as ATP-competitive and allosteric inhibitors of kinases such as CK2, EGFR, and B-Raf.[3][4] The unique structural and electronic properties of the pyrazolo[1,5-a]pyridine ring system allow for its functionalization at multiple positions, enabling the fine-tuning of its biological activity and physicochemical properties. This guide provides detailed protocols for the strategic functionalization of this important scaffold, focusing on C-H activation, halogenation, nitration, and cross-coupling reactions.
Strategic Functionalization: A Visual Overview
The pyrazolo[1,5-a]pyridine scaffold offers several positions for functionalization. The reactivity of these positions is influenced by the electronic nature of the fused ring system. The following diagram illustrates the key sites for electrophilic and metal-catalyzed functionalization.
Caption: Key functionalization sites on the Pyrazolo[1,5-a]pyridine scaffold.
Direct C-H Activation for Arylation at C-3 and C-7
Direct C-H activation has emerged as a powerful and atom-economical method for forging carbon-carbon bonds, bypassing the need for pre-functionalized starting materials.[5] Palladium-catalyzed C-H arylation of pyrazolo[1,5-a]pyridines can be selectively directed to either the C-3 or C-7 position by judicious choice of additives.[1][3]
Mechanistic Rationale: The Role of Additives in Regioselectivity
The regioselectivity of the palladium-catalyzed C-H arylation is critically influenced by the choice of additive. It is proposed that in the presence of cesium fluoride (CsF), the reaction proceeds via a concerted metalation-deprotonation pathway, favoring functionalization at the more electron-rich C-3 position. Conversely, silver carbonate (Ag2CO3) is thought to promote a different mechanism, possibly involving a silver-mediated activation step, which directs the arylation to the C-7 position.[1]
Caption: Regioselective C-H arylation workflow.
Protocol for C-3 Selective Arylation
This protocol describes the palladium-catalyzed direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides at the C-3 position.
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Cesium(I) fluoride (CsF)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a screw-capped reaction tube, add the pyrazolo[1,5-a]pyridine (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)2 (5 mol%), and CsF (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for C-7 Selective Arylation
This protocol details the selective arylation at the C-7 position using silver(I) carbonate as the additive.[1][3]
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Silver(I) carbonate (Ag2CO3)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a screw-capped reaction tube, add the pyrazolo[1,5-a]pyridine (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)2 (5 mol%), and Ag2CO3 (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C in an oil bath.
-
Stir for 24 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Position | Additive | Catalyst | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| C-3 | CsF | Pd(OAc)2 | DMF | 140 | 60-85 | [1][3] |
| C-7 | Ag2CO3 | Pd(OAc)2 | Dioxane | 120 | 55-80 | [1][3] |
Regioselective Halogenation at C-3
Halogenated pyrazolo[1,5-a]pyridines are valuable intermediates for further functionalization, particularly through cross-coupling reactions.[6] The C-3 position is the most susceptible to electrophilic halogenation.
Green Chemistry Approach: Halogenation using Potassium Halides
A mild and environmentally friendly protocol for C-3 halogenation employs readily available potassium halide salts and a hypervalent iodine(III) reagent in water at ambient temperature.[7]
Mechanism Insight: The reaction is believed to proceed via the formation of an electrophilic halogen species generated in situ from the potassium halide and (diacetoxyiodo)benzene (PIDA). This electrophilic halogen then attacks the electron-rich C-3 position of the pyrazolo[1,5-a]pyridine ring.[7]
Caption: Workflow for C-3 halogenation.
Protocol:
-
In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyridine (0.2 mmol) and the potassium halide (KX, where X = Cl, Br, or I; 0.3 mmol) in water (3.0 mL).
-
Add (diacetoxyiodo)benzene (PIDA) (0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature (25-27 °C) for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Halogen | Reagent | Yield (%) | Reference |
| Iodo | KI | 80-95 | [7] |
| Bromo | KBr | 75-90 | [7] |
| Chloro | KCl | 70-85 | [7] |
Suzuki-Miyaura Cross-Coupling of 3-Halo-pyrazolo[1,5-a]pyridines
The Suzuki-Miyaura cross-coupling is a robust and versatile method for forming C-C bonds, widely used to introduce aryl and heteroaryl moieties.[8] 3-Halo-pyrazolo[1,5-a]pyridines are excellent substrates for this reaction.
Rationale for Catalyst and Base Selection
The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. Catalysts like XPhosPdG2, which feature bulky and electron-rich phosphine ligands (XPhos), are effective in promoting the oxidative addition of the palladium to the C-Br bond and preventing side reactions like debromination.[6][9] An inorganic base such as potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[8]
Protocol:
-
To a microwave vial, add the 3-bromo-pyrazolo[1,5-a]pyridine (0.2 mmol), arylboronic acid (0.3 mmol), potassium carbonate (0.4 mmol), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%).
-
Add a 4:1 mixture of ethanol and water (2.0 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 135 °C for 40 minutes.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Suzuki-Miyaura cross-coupling workflow.
Regioselective Nitration at C-3
Nitro-functionalized pyrazolo[1,5-a]pyridines are valuable precursors for the synthesis of amino derivatives and other functionalities. Traditional nitration methods often require harsh conditions (e.g., a mixture of sulfuric and nitric acids). A milder, iron-mediated strategy allows for the selective nitration at the C-3 position.[10]
Mild Nitration with Iron(III) Nitrate
This method utilizes iron(III) nitrate in trifluoroacetic acid (TFA) as a nitrating agent, offering a more controlled and selective approach for the nitration of the pyrazolo[1,5-a]pyridine scaffold.
Protocol:
-
Dissolve the pyrazolo[1,5-a]pyrimidine-7-amine substrate (0.2 mmol) in trifluoroacetic acid (TFA) (1.0 mL) in a round-bottom flask at 0 °C.
-
Add iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) (0.24 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography.
| Substrate | Nitrating Agent | Solvent | Temp. | Typical Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidin-7-amine | Fe(NO3)3·9H2O | TFA | 0 °C to rt | 70-90 | [10] |
References
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. [Link][3]
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Request PDF. [Link][1]
-
Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. PubMed. [Link][5]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link][6]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications (RSC Publishing). [Link][11]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link][9]
-
Regioselective C3 ‐Nitration of Pyrazolo[1,5‐ a ]Pyrimidines With Fe( NO 3 ) 3 / TFA as a Nitrating Agent. Request PDF. [Link][10]
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5‑a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ACS Figshare. [Link][12]
-
One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions. Request PDF. [Link][13]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Request PDF. [Link][4]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. OUCI. [Link][14]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link][15]
-
Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides. ResearchGate. [Link][16]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link][17]
-
Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. [Link][18]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link][2]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Item - Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5âa]pyridines via CâH Activation and Synthetic Applications on P38 Kinase Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-<i>a</i>]azines with five-membered heteroarenes [ouci.dntb.gov.ua]
- 15. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support hub for the synthesis of Pyrazolo[1,a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are crucial motifs in medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2][3] However, their synthesis can present unique challenges, from controlling regioselectivity to maximizing yield.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve consistent, high-quality results.
Section 1: Core Reaction Principles & Common Pathways
Before troubleshooting, it's essential to understand the primary synthetic strategies. The most prevalent method for constructing the Pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition between an N-aminopyridinium salt (or the corresponding N-iminopyridinium ylide) and a suitable dipolarophile, such as an alkyne or an alkene.[4][5][6]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and side reactions encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and achieve your desired outcomes.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of pyrazolo[1,5-a]pyridines, providing detailed explanations of the potential causes and step-by-step guidance for resolution.
Issue 1: Low Yield of the Desired Pyrazolo[1,5-a]pyridine Product
Question: I am getting a low yield of my target pyrazolo[1,5-a]pyridine. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazolo[1,5-a]pyridine synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this common issue:
1. Purity of Starting Materials:
-
The Problem: Impurities in your aminopyrazole or 1,3-dicarbonyl compound can significantly interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.
-
The Solution:
-
Verification: Always verify the purity of your starting materials using appropriate analytical techniques such as NMR or melting point analysis.
-
Purification: If impurities are detected, purify the starting materials before use. Recrystallization is a common and effective method for solid compounds.
-
2. Reaction Conditions:
-
The Problem: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that can dramatically impact the reaction outcome.
-
The Solution: A systematic optimization of these parameters is often necessary.
| Parameter | Recommendation | Rationale |
| Solvent | Acetic acid is a common and effective solvent that can also act as a catalyst. If yields are low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature. | The solvent plays a crucial role in the solubility of reactants and can influence the reaction kinetics. |
| Catalyst | The reaction can be catalyzed by either acid or base. For acidic catalysis, acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TSA) can be effective. For base-catalyzed reactions, a non-nucleophilic base is preferred to avoid unwanted side reactions. | The catalyst facilitates the key condensation steps in the reaction mechanism. |
| Temperature | Many pyrazolo[1,5-a]pyridine syntheses require elevated temperatures (reflux). If you are experiencing low yields, incrementally increasing the reaction temperature while monitoring the progress by TLC is a good strategy. | Higher temperatures can overcome activation energy barriers and increase the reaction rate. |
| Reaction Time | Suboptimal reaction times can lead to incomplete conversion of starting materials. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
3. Inefficient Reaction Monitoring:
-
The Problem: Stopping the reaction too early or too late can result in a low yield of the isolated product.
-
The Solution:
-
TLC Analysis: Regularly monitor the consumption of starting materials and the formation of the product using TLC.
-
Visualization: Pyrazolo[1,5-a]pyridines are often UV-active and can be visualized under a UV lamp (254 nm). Staining with iodine vapor can also be an effective visualization technique for many organic compounds.
-
Issue 2: Formation of an Unexpected Isomer with Unsymmetrical 1,3-Dicarbonyl Compounds
Question: I am using an unsymmetrical 1,3-dicarbonyl compound and I am observing the formation of two isomeric pyrazolo[1,5-a]pyridine products. How can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds in the synthesis of pyrazolo[1,5-a]pyridines. The regioselectivity of the reaction is determined by which carbonyl group of the dicarbonyl compound is preferentially attacked by the exocyclic amino group of the aminopyrazole.
Understanding the Mechanism:
The reaction proceeds through an initial condensation between the exocyclic amino group of the aminopyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization. The relative reactivity of the two carbonyl groups dictates the major regioisomer formed.
Strategies for Controlling Regioselectivity:
-
Exploiting Electronic Effects:
-
The Principle: The more electrophilic carbonyl group will be more susceptible to nucleophilic attack. Electron-withdrawing groups adjacent to a carbonyl group will increase its electrophilicity.
-
Practical Application: For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic and will be preferentially attacked by the aminopyrazole.[1]
-
-
Steric Hindrance:
-
The Principle: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophilic aminopyrazole, favoring attack at the less hindered carbonyl group.
-
Practical Application: By choosing a 1,3-dicarbonyl compound with significantly different steric environments around the two carbonyl groups, you can influence the regiochemical outcome.
-
-
Reaction Conditions:
-
The Principle: The choice of solvent and catalyst can sometimes influence the regioselectivity of the reaction.
-
Practical Application: It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to identify reaction conditions that have been shown to favor the formation of a particular regioisomer. In some cases, a thorough screening of solvents and catalysts may be necessary.
-
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of pyrazolo[1,5-a]pyridines and how can they be avoided?
A1: Besides low yields and the formation of regioisomers, there are a few other common side reactions to be aware of:
-
Formation of[2][3][4]Triazolo[1,5-a]pyridine Derivatives:
-
Cause: This side reaction can occur, particularly when using certain acidic catalysts, such as trifluoroacetic acid (TFA), in excessive amounts. The N-aminopyridine can react with the acid to form the triazolo[1,5-a]pyridine byproduct.[3][5]
-
Prevention: Carefully control the stoichiometry of the acid catalyst. If this side product is observed, reducing the amount of acid or switching to a milder acidic catalyst, such as acetic acid, is recommended.
-
-
Dimerization of the Aminopyrazole Starting Material:
-
Cause: Under certain conditions, particularly in the presence of some metal catalysts like copper, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines or pyrazines.[6][7]
-
Prevention: If dimerization is suspected, it is advisable to perform the reaction under metal-free conditions if possible. Modifying the reaction temperature and solvent may also help to minimize this side reaction.
-
-
Formation of Other Heterocyclic Byproducts:
-
Cause: The reactivity of the starting materials can sometimes lead to the formation of unexpected heterocyclic systems. For example, the reaction of 3-aminopyrazole with an enaminone can lead to the formation of a pyrazolo[3,4-b]pyridine isomer instead of the expected pyrazolo[1,5-a]pyrimidine.[8]
-
Prevention: Careful selection of starting materials and reaction conditions is crucial. A thorough literature search for the specific reactants you are using can often provide insights into potential side reactions.
-
Q2: How can I confirm the structure of my pyrazolo[1,5-a]pyridine product and identify any byproducts?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and the identification of any impurities or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for determining the substitution pattern on the pyrazolo[1,5-a]pyridine core. The chemical shifts and coupling constants of the aromatic protons can provide valuable structural information.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the proton and carbon signals and for confirming the connectivity of the atoms in the molecule, which is particularly important when dealing with isomeric products.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to determine the elemental composition of your product and any byproducts.
-
-
X-ray Crystallography:
-
For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.
-
Reaction Mechanism: Desired vs. Side Reactions
Caption: Overview of desired and side reaction pathways.
References
-
El-Gendy, A. A., & Mohamed, M. S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13851. [Link]
-
El-Gendy, A. A., & Mohamed, M. S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13851. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]
-
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link]
- Emelina, E. E., et al. (2010). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. Journal of Organic Chemistry, 75(15), 5183–5192.
- Aziz, S. I., et al. (2014).
-
Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]
- Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of novel 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. Molecules, 21(9), 1166.
-
Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
- Abdelhamid, A. O., & Gomha, S. M. (2013). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 7(1), 1-10.
-
Portilla, J., et al. (2012). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. ResearchGate. [Link]
- Cignarella, G., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1096.
- El-Gohary, N. S., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(38), 26645-26662.
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Pyrazolo[1,5-a]pyridine compounds for drug development
Technical Support Center: Pyrazolo[1,5-a]pyridine Compound Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine compounds. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutics.[1][2][3] However, ensuring the chemical and metabolic stability of these compounds is a critical hurdle in advancing them from discovery to clinical application.[4][5]
This guide provides in-depth, field-proven insights into identifying and resolving common stability challenges. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered during your experiments.
Frequently Asked Questions (FAQs) on Compound Stability
Q1: What are the primary stability concerns for Pyrazolo[1,5-a]pyridine compounds in drug development?
The primary stability concerns for this class of compounds can be broadly categorized into three areas:
-
Metabolic Instability: The fused heterocyclic system can be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.[6] This leads to rapid clearance and poor pharmacokinetic profiles. Specific sites on the rings can be targeted for hydroxylation or other modifications, rendering the drug inactive.[7] Strategies to mitigate this often involve "scaffold-hopping" or blocking metabolic "soft spots" with groups like halogens.[1][6]
-
Photostability: Like many N-heterocyclic aromatic compounds, Pyrazolo[1,5-a]pyridines can be sensitive to light.[8] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products. This is a critical parameter to assess early on, as it impacts handling, formulation, and storage.[9] Some derivatives, however, have been noted for their excellent photostability, suggesting this property is highly dependent on substitution patterns.[8]
-
pH Sensitivity and Hydrolytic Stability: The nitrogen atoms in the fused ring system can be protonated, influencing solubility and stability at different pH values.[10] Some derivatives may be susceptible to hydrolysis under strongly acidic or basic conditions, which is a key consideration for formulation development and understanding potential degradation in different physiological environments (e.g., the stomach).[9][10]
Q2: How can the metabolic stability of Pyrazolo[1,5-a]pyridine derivatives be systematically improved?
Improving metabolic stability is an iterative process that relies on understanding the compound's structure-activity relationship (SAR) and structure-metabolism relationship (SMR). A systematic approach includes:
-
Identifying Metabolic Hotspots: The first step is to conduct in vitro metabolism assays (e.g., with human liver microsomes) followed by metabolite identification studies to pinpoint the exact site(s) of metabolic attack.
-
Blocking Oxidative Metabolism: Once a "soft spot" is identified, it can be blocked. A common and effective strategy is the introduction of a fluorine atom at or near the site of metabolism.[4] Halogenation, particularly at key positions, has been shown to enhance metabolic stability by making the compound less susceptible to oxidative degradation.[1]
-
Scaffold Hopping and Ring Modification: In some cases, the core scaffold itself is the source of instability. Replacing a part of the scaffold with a more electron-deficient heterocycle (e.g., replacing a benzene ring with a pyridine) can significantly lower metabolic clearance.[6] The inclusion of additional nitrogen atoms within the ring system is a known strategy to improve metabolic stability.[11]
-
Modulating Physicochemical Properties: Attaching moieties like morpholine can improve properties such as solubility and selectivity, which can indirectly contribute to a more favorable metabolic profile by altering how the compound interacts with metabolic enzymes.[4][11]
Q3: What are the best practices for handling and storing Pyrazolo[1,5-a]pyridine compounds to prevent degradation?
Given their potential sensitivity to light and pH, the following handling and storage procedures are recommended:
-
Protection from Light: Always store solid compounds and solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[8] When working with these compounds on the bench, minimize exposure to direct light or use yellow safety lighting.
-
Controlled Atmosphere and Temperature: For long-term storage, keep compounds in a desiccator, under an inert atmosphere (e.g., argon or nitrogen) if they are known to be sensitive to oxidation, and at recommended temperatures (typically -20°C or -80°C).
-
pH Control: When preparing solutions, use buffers to maintain a stable pH, ideally close to neutral (pH 7.4) unless experimental conditions require otherwise. Avoid highly acidic or basic conditions during routine handling unless performing specific stress tests.[10]
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions to prevent hydrolysis. Ensure solvents are compatible with your compound and experimental system.
Troubleshooting Guides for Common Experimental Issues
Problem: My lead compound shows high clearance in a human liver microsome (HLM) assay. What are my next steps?
Answer: High clearance in HLM assays is a common challenge indicating poor metabolic stability. A structured approach is necessary to diagnose and solve the problem.
-
Confirm the Finding: Repeat the assay to ensure the result is reproducible. Include appropriate positive and negative controls.
-
Identify the Metabolites: The most crucial step is to perform a metabolite identification study using techniques like LC-MS/MS. This will reveal the "soft spots" on your molecule that are being targeted by metabolic enzymes. Common metabolic transformations include hydroxylation, N-dealkylation, or oxidation of the heterocyclic core.
-
Rational Structural Modification: Based on the metabolite ID data, devise a medicinal chemistry strategy.
-
If hydroxylation occurs on an aromatic ring: Consider adding an electron-withdrawing group or a halogen (like fluorine) to that position to block the metabolic site.[1][4]
-
If an alkyl group is being modified: Consider altering the group, for example, by introducing steric hindrance or replacing it with a less metabolically labile group.
-
If the core is being oxidized: Explore bioisosteric replacements for the Pyrazolo[1,5-a]pyridine core, such as an Imidazo[1,5-a]pyridine, which may offer enhanced physicochemical properties and stability.[6]
-
-
Synthesize and Test Analogs: Synthesize a small, focused library of analogs based on your hypotheses and re-evaluate them in the HLM assay to see if stability has improved.
The following workflow diagram illustrates this decision-making process.
Caption: Workflow for addressing high metabolic clearance.
Problem: My compound is showing significant degradation in solution during forced degradation studies under acidic conditions. How can I address this?
Answer: Acid-lability can be a significant roadblock for developing an oral drug product.
-
Characterize the Degradation: First, ensure you have identified the degradation product(s) using LC-MS. Understanding the chemical transformation (e.g., hydrolysis of an ester or amide, ring opening) is key.
-
Determine pKa: Experimentally determine the pKa of your compound. The nitrogen atoms in the ring system can be protonated, which may increase their susceptibility to nucleophilic attack by water. Knowing the pKa will help you understand its ionization state at different pH values.
-
Formulation Strategy: For formulation, you can use enteric coatings to protect the drug from the low pH of the stomach, allowing it to dissolve in the more neutral environment of the small intestine.
-
Structural Redesign: If formulation strategies are insufficient, structural modification is required.
-
Modify Electron Density: Introduce electron-withdrawing groups onto the Pyrazolo[1,5-a]pyridine core to decrease the basicity of the ring nitrogens, potentially reducing their propensity for protonation and subsequent degradation.[8]
-
Protect Labile Groups: If a specific functional group is being hydrolyzed, consider replacing it with a more stable bioisostere (e.g., replacing an ester with a more stable amide).
-
The diagram below illustrates the general degradation pathways that can affect the core scaffold.
Caption: General degradation pathways for Pyrazolo[1,5-a]pyridines.
Key Experimental Protocols
Protocol: Forced Degradation (Stress Testing) for Stability-Indicating Method Development
This protocol is designed to generate potential degradation products to develop and validate a stability-indicating analytical method (e.g., HPLC-UV).[9][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]
Materials:
-
API (Pyrazolo[1,5-a]pyridine derivative)
-
Solvent (e.g., Acetonitrile, Methanol, Water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.
-
Acid Hydrolysis:
-
Mix equal parts of the API stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Once target degradation is achieved, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the API stock solution with 0.1 M NaOH.
-
Incubate at room temperature or slightly elevated temperature, monitoring at time points.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.[14]
-
-
Oxidative Degradation:
-
Mix equal parts of the API stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and monitor at time points.
-
Dilute for analysis once target degradation is reached.[12]
-
-
Thermal Degradation:
-
Store the solid API in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Also, expose the API stock solution to the same thermal stress.
-
Dissolve/dilute the samples for analysis.
-
-
Photostability:
-
Expose both the solid API and the API stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
Keep a control sample protected from light.
-
Prepare samples for analysis.
-
-
Analysis: Analyze all stressed samples and controls by a suitable HPLC method. Compare chromatograms to identify degradation peaks and ensure the method can separate them from the parent peak.
Data Summary: Impact of Structural Modification on Stability
The following table summarizes representative data on how specific structural modifications can impact the stability of pyrimidine-based heterocyclic compounds, a principle directly applicable to the Pyrazolo[1,5-a]pyridine series.
| Parent Scaffold | Modification Strategy | Observed Effect on Stability | Rationale | Reference |
| Indole-pyrazolo[1,5-a]pyrimidine | Replacement of indole with 6-azaindole | Higher metabolic stability in murine and human microsomes | The introduction of a nitrogen atom into the ring system can block a site of metabolism and alter electronic properties to disfavor enzymatic oxidation. | [11] |
| Pyrazolo[1,5-a]pyrimidine | Introduction of chloro or bromo groups at position 5 | Enhanced metabolic stability | Halogens can act as metabolic blockers, sterically hindering the approach of metabolic enzymes and increasing resistance to oxidative degradation. | [1] |
| Quinoline-based scaffold | Scaffold hop to a pyridine-pyrazole system | Significantly lowered metabolic clearance | Replacing a metabolically labile ring with a more electron-deficient heterocyclic system is a proven strategy to mitigate oxidative metabolism. | [6] |
| Pyrazolo[1,5-a]pyridine | Addition of a morpholine group | Improved selectivity and favorable in vivo profile | While not a direct metabolic block, improving physicochemical properties can lead to better ADME profiles, including reduced interaction with off-target metabolic enzymes. | [4][11] |
References
- A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Institutes of Health (NIH).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central (PMC).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. PubMed.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central (PMC).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central (PMC).
- Forced Degradation Studies. MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. CORE.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. longdom.org [longdom.org]
- 10. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the regioselective functionalization of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of achieving desired regioselectivity in your experiments.
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Precise control over the position of functionalization is critical for modulating the pharmacological properties of these molecules. This guide provides practical, field-proven insights to help you overcome common challenges and optimize your synthetic strategies.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyridine Core
The regioselectivity of functionalization on the pyrazolo[1,5-a]pyridine ring is governed by the inherent electronic properties of the bicyclic system. The pyrazole moiety is electron-rich, while the pyridine ring is electron-deficient. This electronic disparity dictates the preferred sites of electrophilic and nucleophilic attack, as well as the reactivity in metal-catalyzed C-H functionalization reactions. Computational studies and experimental evidence have shown that the C3 position is the most electron-rich and nucleophilic site, making it highly susceptible to electrophilic substitution.[2] The C7 position is another key site for functionalization, particularly in palladium-catalyzed C-H activation reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on the pyrazolo[1,5-a]pyridine ring and why?
A1: The most common sites for functionalization are the C3 and C7 positions. The C3 position, located on the electron-rich pyrazole ring, is the most nucleophilic carbon and is thus the primary site for electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation.[2] The C7 position on the pyridine ring can be selectively functionalized through palladium-catalyzed C-H activation, often influenced by the choice of ligands and additives.[3] Other positions, such as C5, can also be functionalized, typically through nucleophilic aromatic substitution if a suitable leaving group is present.
Q2: How can I selectively achieve C3 versus C7 functionalization in palladium-catalyzed C-H arylation?
A2: Selective C-H arylation at either the C3 or C7 position can be achieved by carefully tuning the reaction conditions. For direct arylation with aryl iodides, the choice of additive has been shown to be critical. Using cesium(I) fluoride (CsF) as an additive tends to favor arylation at the C3 position. In contrast, employing silver(I) carbonate (Ag2CO3) can direct the arylation to the C7 position.[3] The choice of phosphine ligand can also play a crucial role; for instance, bulky, electron-rich ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have been reported to promote C7-arylation.[3]
Q3: I am observing a mixture of regioisomers in my electrophilic halogenation. How can I improve the selectivity for the C3 position?
A3: Achieving high regioselectivity for C3-halogenation is a common challenge. Here are several strategies to improve selectivity:
-
Choice of Halogenating Agent: Milder halogenating agents often provide better selectivity. For instance, using N-iodosuccinimide (NIS) for iodination or N-bromosuccinimide (NBS) for bromination at or below room temperature can favor C3 functionalization.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents of varying polarity should be screened.
-
Use of Hypervalent Iodine Reagents: A highly efficient and mild method for regioselective C3-halogenation involves using potassium halide salts in combination with a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) in an aqueous medium at room temperature. This method has been shown to provide excellent yields of C3-halogenated products.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C3-isomer in electrophilic substitutions.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (Halogenation, Nitration)
Diagram: Factors Influencing Electrophilic Substitution
Caption: Key factors influencing regioselectivity.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Harsh Reaction Conditions | 1. Lower the reaction temperature. Start at 0 °C or room temperature. 2. Use a milder electrophile (e.g., NBS instead of Br₂). | Higher temperatures can lead to over-reaction and the formation of thermodynamically more stable, but less desired, isomers. Milder reagents are often more selective for the most reactive site. |
| Inappropriate Solvent | 1. Screen a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, MeCN, H₂O). | The solvent can influence the solubility of reagents and stabilize charged intermediates, thereby affecting the reaction pathway and selectivity.[4] |
| Strongly Activating/Deactivating Substituents | 1. Analyze the electronic effects of existing substituents on the pyrazolo[1,5-a]pyridine core. 2. Consider using a protecting group strategy if a substituent is interfering. | Electron-donating groups will further activate the ring towards electrophilic attack, potentially reducing selectivity. Electron-withdrawing groups can deactivate the ring and may require more forcing conditions, which can also lead to a loss of selectivity. |
| Incorrect Reagent Stoichiometry | 1. Carefully control the stoichiometry of the electrophile. Use of a large excess can lead to di- or tri-substituted products.[5] | By using a controlled amount of the limiting electrophile, you can favor monosubstitution at the most reactive position. |
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed C-H Arylation
Diagram: Key Components of Pd-Catalyzed C-H Arylation
Caption: Critical components for successful C-H arylation.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Deactivation | 1. Ensure anhydrous and anaerobic conditions. Use freshly distilled solvents and degas the reaction mixture. 2. Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). | Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and moisture. Catalyst deactivation is a common cause of low yields. |
| Incorrect Ligand Choice | 1. For C7-arylation, try bulky, electron-rich phosphine ligands like SPhos.[3] 2. For C3-arylation, a ligandless system or a simpler phosphine ligand may be effective.[3] | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the C-H activation step. The steric and electronic properties of the ligand are key. |
| Suboptimal Base or Additive | 1. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). 2. As mentioned in the FAQ, for C3 vs. C7 selectivity, screen additives like CsF and Ag₂CO₃.[3] | The base is required to facilitate the C-H activation step. The nature of the cation and the basicity can significantly impact the reaction rate and outcome. Additives can act as promoters or directing agents. |
| Poor Substrate Reactivity | 1. If the pyrazolo[1,5-a]pyridine has strongly electron-withdrawing groups, a higher reaction temperature or a more active catalyst system may be needed. | Electron-withdrawing groups decrease the electron density of the C-H bonds, making them less susceptible to cleavage by the electrophilic palladium catalyst. |
Experimental Protocols
Protocol 1: Regioselective C3-Iodination using NIS
This protocol provides a general method for the C3-iodination of pyrazolo[1,5-a]pyridines.
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyridine (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add NIS (1.1 mmol, 1.1 equiv) portion-wise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-iodinated pyrazolo[1,5-a]pyridine.
Protocol 2: Palladium-Catalyzed C7-Arylation
This protocol is a general guideline for the selective C7-arylation of pyrazolo[1,5-a]pyridines.[3]
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the pyrazolo[1,5-a]pyridine (0.5 mmol), aryl iodide (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), SPhos (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane (2.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C7-arylated pyrazolo[1,5-a]pyridine.
References
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. [Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar. [Link]
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds
Introduction: The Tale of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." These structures possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a three-dimensional arrangement that facilitates interactions with a wide array of biological targets. Among these elite structures are the isomeric bicyclic heterocycles: Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine.
Both scaffolds are fused 5,6-membered nitrogen-containing ring systems and are considered bioisosteres of purine, enabling them to act as effective "hinge-binders" in the ATP-binding pockets of kinases.[1] Despite their structural similarity, the subtle difference in the placement of a single nitrogen atom profoundly influences their electronic properties, hydrogen bonding capabilities, and ultimately, their biological activity profiles. This guide provides a comparative analysis of these two scaffolds, delving into their structure-activity relationships (SAR), therapeutic applications, and the experimental methodologies used to evaluate their performance, offering researchers a comprehensive resource for scaffold selection in drug discovery programs.
Core Structural and Electronic Differences
The fundamental distinction between the two scaffolds lies in the arrangement of nitrogen atoms within the five-membered ring. The Imidazo[1,2-a]pyridine core features a nitrogen atom at the bridgehead (position 4) and another at position 1. In contrast, the Pyrazolo[1,5-a]pyridine scaffold has its non-bridgehead nitrogen at position 2. This seemingly minor alteration creates a significant impact on the molecule's electronic distribution and its potential as a pharmacophore.
Caption: Core structures of Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine.
The pyrazolo[1,5-a]pyridine system, for instance, has been noted to confer excellent pharmacokinetic and pharmacodynamic properties in kinase inhibitors.[1] The different electronic landscapes also mean that the scaffolds can be functionalized using distinct synthetic strategies, allowing for diverse chemical space exploration.[2]
Comparative Analysis of Biological Activities
While both scaffolds exhibit a broad spectrum of biological activities, they have each been more extensively developed in specific therapeutic areas.[3][4][5][6]
Anticancer Activity: The Kinase Inhibition Landscape
The most prominent application for both scaffolds is in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3]
Pyrazolo[1,5-a]pyridine: This scaffold is a cornerstone in the development of targeted cancer therapies.[3] Its rigid, planar framework is highly amenable to chemical modifications that can be tailored for specific kinase ATP-binding pockets.[3] Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, are built upon the pyrazolo[1,5-a]pyrimidine core, a closely related scaffold that underscores the value of the pyrazole fusion.[7] Derivatives of pyrazolo[1,5-a]pyridine itself have shown potent inhibition of a range of oncogenic kinases.
-
Pim-1 Kinase: Compounds have been developed with nanomolar inhibitory activity against Pim-1, a serine/threonine kinase involved in cell survival and proliferation.[8][9]
-
PI3K: A novel series of pyrazolo[1,5-a]pyridines demonstrated high selectivity for the p110α isoform of PI3K, with compound 5x showing an IC₅₀ of 0.9 nM and in vivo activity in a human xenograft model.[10] More recently, derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ for cancer immunotherapy.[11]
-
Trk: The scaffold is essential for hinge interaction with key residues in Tropomyosin receptor kinases (TrkA, TrkB, TrkC), with optimized compounds showing IC₅₀ values of less than 1 nM.[7]
-
CSK: Replacing a pyridazinone core with a pyrazolo[1,5-a]pyridine scaffold significantly improved cellular potency in a series of C-terminal Src Kinase (CSK) inhibitors, highlighting its advantages as a hinge-binder.[12]
Imidazo[1,2-a]pyridine: This scaffold has also gained significant interest as a potential anticancer agent due to its potent inhibition of cancer cell growth, often through the targeting of survival kinases.[13][14]
-
PI3K/mTOR: A series of imidazo[1,2-a]pyridine derivatives were developed as potent PI3K/mTOR dual inhibitors, with compound 15a showing excellent kinase selectivity and acceptable oral bioavailability.[15]
-
Akt/mTOR: Certain derivatives have been shown to inhibit the Akt/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[13]
-
IGF-1R: The 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold was the basis for a novel series of potent and selective inhibitors of the insulin-like growth factor-1 receptor kinase.[16]
-
Mer/Axl Kinase: Starting from a DNA-encoded library screen, an imidazo[1,2-a]pyridine series was optimized to yield a highly selective dual Mer/Axl kinase inhibitor with in vivo efficacy, intended for immuno-oncology applications.[17]
| Target Kinase | Pyrazolo[1,5-a]pyridine Example | IC₅₀ | Imidazo[1,2-a]pyridine Example | IC₅₀ | Reference |
| PI3Kα | Compound 5x | 0.9 nM | Compound from series | 2 nM | [10][13] |
| Pim-1 | Compound 9a | <10 nM (Biochemical) | Not a primary target | N/A | [8] |
| TrkA | Compound 25 | <1 nM | Not a primary target | N/A | [7] |
| Akt | Not a primary target | N/A | Compound 11 | 0.64 µM | [18] |
| IGF-1R | Not a primary target | N/A | Optimized compound | Potent (nM range) | [16] |
| Mer/Axl | Not a primary target | N/A | Compound 32 | Potent & Selective | [17] |
Table 1: Comparative kinase inhibitory activity of representative compounds from each scaffold.
Antitubercular Activity: A Tale of Two Strategies
Tuberculosis (TB) remains a global health crisis, and the need for new drugs, particularly against multidrug-resistant (MDR) strains, is urgent. Both scaffolds have been successfully exploited to develop potent anti-TB agents.
Imidazo[1,2-a]pyridine: This scaffold is arguably more prominent in the anti-TB drug pipeline. A series of imidazo[1,2-a]pyridine-3-carboxamides led to the discovery of Q203 (Telacebec) , a clinical candidate that targets the QcrB subunit of the cytochrome bcc complex, inhibiting ATP synthesis in Mycobacterium tuberculosis (Mtb).[19] Extensive SAR studies have explored modifications to this core, leading to compounds with impressive potency against MDR and extensively drug-resistant (XDR) Mtb strains, with MIC₉₀ values in the nanomolar range.[20]
Pyrazolo[1,5-a]pyridine: Leveraging a "scaffold hopping" strategy from the successful imidazo[1,2-a]pyridine series, researchers designed pyrazolo[1,5-a]pyridine-3-carboxamides as new anti-TB agents.[21] This strategy proved fruitful, yielding compounds with excellent in vitro potency (nanomolar MIC values) against both drug-sensitive and MDR-TB strains.[21][22] Further optimization by introducing diaryl side chains improved efficacy against drug-resistant strains.[23] This demonstrates that while structurally distinct, the pyrazolo[1,5-a]pyridine core can effectively mimic the pharmacophoric features of its isomer for this specific target.
| Scaffold | Key Compound/Series | Mechanism of Action | Activity (MIC) | Reference |
| Imidazo[1,2-a]pyridine | Q203 (Telacebec) | QcrB Inhibition (ATP Synthase) | ≤0.006 µM (MDR-TB) | [19][20] |
| Pyrazolo[1,5-a]pyridine | Compound 5k | Not specified (likely similar) | Nanomolar range vs. H37Rv & MDR | [21][22] |
| Pyrazolo[1,5-a]pyridine | Diaryl PPA Derivatives | Not specified | <0.002–0.465 µg/mL (Drug-Resistant) | [23] |
Table 2: Comparative antitubercular activity.
Other Therapeutic Areas
Beyond cancer and TB, these versatile scaffolds have been investigated for a multitude of other conditions:
-
Neurodegenerative Disease: Imidazo[1,2-a]pyridine derivatives, specifically IMPY , have been developed as high-affinity ligands for imaging β-amyloid plaques in the brains of Alzheimer's disease patients.[24][25]
-
Anti-inflammatory/Anti-ulcer: Pyrazolo[1,5-a]pyridines are explored for anti-inflammatory properties, while imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents.[26][27]
-
CNS Disorders: Pyrazolo[1,5-a]pyridine derivatives have been developed as potent antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor for stress-related disorders.[28]
Experimental Design: A Protocol for Kinase Inhibition Profiling
To quantitatively compare inhibitors based on these scaffolds, a robust in vitro kinase inhibition assay is essential. The following protocol describes a common method for determining the IC₅₀ value of a test compound.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as radiolabeling (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated substrate (ELISA).
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This method is widely used in high-throughput screening for its sensitivity and low background.
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions in an intermediate plate to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This minimizes the final DMSO concentration in the assay.
-
-
Assay Reaction:
-
In a 384-well low-volume assay plate, add the following components in order:
-
2 µL of test compound dilution (or DMSO for control wells).
-
4 µL of kinase/substrate mixture (containing the specific kinase and a biotinylated peptide substrate in assay buffer).
-
4 µL of ATP solution (at a concentration near the Kₘ for the kinase to ensure competitive binding can be accurately measured).
-
-
Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
-
Detection:
-
Prepare a detection mixture containing a Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Add 10 µL of the detection mixture to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate reference).
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm * 10,000) is calculated. A high ratio indicates high kinase activity, while a low ratio indicates inhibition.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Caption: Workflow for an in vitro HTRF kinase inhibition assay.
Conclusion and Future Perspectives
The Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine scaffolds are structural isomers that both serve as exceptionally versatile and "privileged" frameworks in drug discovery.
-
Pyrazolo[1,5-a]pyridine has demonstrated remarkable success in the field of oncology, particularly as a core for highly potent and selective kinase inhibitors. Its favorable physicochemical properties often translate to good in vivo efficacy.[1][10]
-
Imidazo[1,2-a]pyridine has a broader documented range of activities and is a validated scaffold for treating infectious diseases like tuberculosis, in addition to its own significant potential in oncology and CNS disorders.[4][13][19]
The choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with the therapeutic target and desired drug properties. A scaffold hopping strategy, as demonstrated in the development of antitubercular agents, can be a powerful approach, leveraging the SAR knowledge from one scaffold to accelerate the discovery of potent compounds in the isomeric series.[21]
Future research will undoubtedly continue to uncover new biological roles for these frameworks. The focus will likely be on fine-tuning selectivity to minimize off-target effects, optimizing pharmacokinetic profiles to enhance bioavailability and reduce metabolic liabilities, and exploring novel derivatization strategies to tackle emerging biological targets. For drug development professionals, a deep understanding of the subtle yet critical differences between these two scaffolds is essential for making informed decisions in the quest for next-generation therapeutics.
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Zhang, M., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1255–1259. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Wang, B., et al. (2017). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 22(8), 1334. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the structure-activity relationship (SAR) of a specific subset: Pyrazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives, particularly the corresponding 5-carboxamides. While direct and extensive SAR studies on the 5-carboxylic acid series are emerging, valuable insights can be drawn from closely related analogues, such as the 3-carboxamide derivatives, which have shown significant promise, particularly as potent antitubercular agents.
This guide will synthesize the available data to provide a comparative analysis of how structural modifications on the pyrazolo[1,5-a]pyridine core influence biological activity. We will delve into the rationale behind experimental designs and present key data to inform future drug discovery efforts.
The Pyrazolo[1,5-a]pyridine Core: A Versatile Scaffold
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The carboxylic acid functionality at the 5-position serves as a key handle for derivatization, most commonly to amides, which can engage in crucial hydrogen bonding interactions with biological targets.
Structure-Activity Relationship Insights from Antitubercular Pyrazolo[1,5-a]pyridine-3-carboxamides
Extensive research on pyrazolo[1,5-a]pyridine-3-carboxamides as inhibitors of Mycobacterium tuberculosis (Mtb) provides a robust framework for understanding the SAR of this scaffold. These insights can be extrapolated to the 5-carboxamide analogues. A key takeaway is that the N-benzyl moiety attached to the carboxamide is crucial for potent antitubercular activity.[1]
Key SAR Observations:
-
The Carboxamide Linker: The amide bond is a critical pharmacophoric element, likely participating in hydrogen bonding with the target protein.
-
Substituents on the Pyrazolo[1,5-a]pyridine Core:
-
Small alkyl groups (e.g., methyl) at the 2-position are well-tolerated and often associated with good activity.
-
Methoxy or methyl groups at the 5-position of the scaffold have been shown to enhance potency against drug-resistant Mtb strains.[1]
-
-
The N-Benzyl Side Chain: This is a major determinant of activity. Modifications to the benzyl ring significantly impact potency.
-
Introduction of diaryl groups on the side chain has been a successful strategy to improve efficacy against drug-resistant Mtb strains.[1]
-
The following table summarizes the antitubercular activity of a series of 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives against the H37Rv strain of M. tuberculosis.
| Compound | R Group (Diaryl Moiety) | MIC (μg/mL) against H37Rv |
| 6a | 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl | 0.013 |
| 6b | 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl | 0.007 |
| 6c | 2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl | 0.029 |
| 6d | 4'-Fluoro-[1,1'-biphenyl]-4-yl | <0.002 |
Data sourced from: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.[1]
From this data, it is evident that even subtle changes in the substitution pattern of the diaryl side chain can lead to significant differences in activity. The para-fluoro substituted biphenyl derivative 6d demonstrated the most potent activity in this series.
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acids
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established process. A common route involves the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.
Step 1: N-amination of Substituted Pyridine A substituted pyridine is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).
Step 2: 1,3-Dipolar Cycloaddition The N-aminated pyridine undergoes a cycloaddition reaction with a substituted ethyl propiolate. This reaction forms the pyrazolo[1,5-a]pyridine ring system with an ethyl ester at the 3-position.
Step 3: Hydrolysis The ethyl ester is hydrolyzed to the carboxylic acid using standard basic conditions (e.g., NaOH or KOH in an alcohol/water mixture).
Amidation of Pyrazolo[1,5-a]pyridine-carboxylic Acids
The carboxylic acid is converted to the corresponding amide through a standard coupling reaction.
Step 1: Activation of the Carboxylic Acid The pyrazolo[1,5-a]pyridine-carboxylic acid is activated using a coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
Step 2: Amine Coupling The desired primary amine is added to the activated carboxylic acid to form the final carboxamide derivative.
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: A Parallel Scaffold
The closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for its kinase inhibitory activity. These compounds often act as ATP-competitive inhibitors.[2] Structure-activity relationship studies have highlighted the importance of specific substitution patterns for achieving potency and selectivity against various kinases.[2] While a different core, the general principles of targeting the ATP binding pocket with a heterocyclic scaffold can provide valuable insights for the design of pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Future Directions and Unanswered Questions
The field of pyrazolo[1,5-a]pyridine-5-carboxylic acid derivatives is ripe for further exploration. Key questions that remain to be answered include:
-
Direct SAR of 5-Carboxamides: A systematic study varying substituents on the pyrazolo[1,5-a]pyridine core and the N-benzyl side chain of the 5-carboxamide is needed to establish a clear SAR for various biological targets.
-
Exploration of Other Biological Targets: While antitubercular activity is promising, this scaffold should be screened against other relevant targets, such as a broad panel of kinases, to uncover new therapeutic opportunities.
-
Pharmacokinetic Profiling: For promising lead compounds, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties is essential for their development as clinical candidates.
By building upon the knowledge gained from related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine series, researchers can strategically design and synthesize novel 5-carboxylic acid derivatives with enhanced potency, selectivity, and drug-like properties. This systematic approach will be crucial in unlocking the full therapeutic potential of this versatile scaffold.
References
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
The Pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in kinase inhibitor drug discovery, forming the core of several approved and clinical-stage drugs.[1][2] Its unique chemical properties allow for potent and selective interactions within the ATP-binding pocket of various kinases, making it a fertile ground for developing targeted therapies against cancers and other diseases.[3][4] However, the journey from a promising synthesized compound to a validated preclinical candidate is a rigorous, multi-step process.
This guide provides a comprehensive framework for the preclinical validation of novel Pyrazolo[1,5-a]pyridine-based kinase inhibitors. We will move beyond simple protocol recitation to explain the causal logic behind each experimental choice, ensuring a self-validating data package that builds confidence in your candidate compound. We will compare a hypothetical novel inhibitor, PZP-X , against a well-characterized, literature-derived competitor to contextualize the data and decision-making process.
The Validation Roadmap: From Target Binding to In Vivo Efficacy
The validation of a kinase inhibitor is a tiered process. Each stage builds upon the last, with data from in vitro assays providing the rationale and confidence to proceed to more complex and resource-intensive cellular and in vivo models. A failure or unexpected result at any stage necessitates a return to medicinal chemistry for optimization.
Caption: High-level workflow for kinase inhibitor validation.
Part 1: In Vitro Validation - Does the Inhibitor Work and Is It Selective?
The initial phase of validation focuses on purified enzymes and cultured cells to answer two fundamental questions: Does the compound inhibit the intended kinase target? And does it avoid inhibiting other kinases?
Biochemical Assays: Quantifying Potency
The first step is to determine if your compound directly inhibits the activity of the purified target kinase.[5] This is crucial for establishing a direct structure-activity relationship (SAR) without the complexities of a cellular environment.[6]
The Causality: An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the primary metric of potency. A low nanomolar IC50 is often the goal. This assay directly validates the interaction between the compound and the kinase, forming the foundation of the entire validation cascade.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a common luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Less ADP means more potent inhibition.
-
Reagent Preparation: Prepare assay buffers, the recombinant target kinase (e.g., TRKA, CDK9), the specific peptide substrate, and ATP.
-
Compound Plating: Serially dilute PZP-X in DMSO and plate in a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM) in a multi-well plate.[7]
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells containing the compound. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]
-
Signal Generation: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unused ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[8]
Comparative Data: PZP-X vs. Competitor A (A Known TRKA Inhibitor)
| Compound | Target Kinase | Biochemical IC50 (nM) | Source |
| PZP-X | TrkA | 1.5 | Hypothetical Data |
| Competitor A | TrkA | 1.7 | [9] |
| PZP-X | TrkB | 3.0 | Hypothetical Data |
| Competitor A | TrkB | N/A | [9] |
| PZP-X | TrkC | 2.1 | Hypothetical Data |
| Competitor A | TrkC | N/A | [9] |
Insight: The data shows that our hypothetical PZP-X has potent, single-digit nanomolar activity against TrkA, comparable to the known inhibitor "Competitor A". This validates our initial hypothesis and justifies moving to cell-based models.
Cellular Assays: Confirming Target Engagement and Function
A potent biochemical IC50 is necessary but not sufficient. The compound must be able to enter a living cell, engage its target kinase, and elicit a functional downstream response.[6]
The Causality: We must prove that the inhibitor's anti-proliferative or pro-apoptotic effects are a direct result of inhibiting the target kinase. This is achieved by measuring the phosphorylation of a known downstream substrate of the target kinase. A dose-dependent decrease in substrate phosphorylation that correlates with the anti-proliferative EC50 provides strong evidence of on-target activity.
Caption: Simplified signaling pathway for target engagement validation.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., KM12 cells for NTRK fusions[9]) and treat with a dose-response of PZP-X for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells to extract total protein and determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Akt Ser473). Also, probe with an antibody for the total protein (total Akt) as a loading control.[8]
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. A decrease in the phospho-protein signal relative to the total protein indicates target engagement.
Comparative Data: Cellular Activity of PZP-X
| Assay | Cell Line | Metric | Value (nM) |
| Target Engagement (p-TrkA) | KM12 | IC50 | 5 |
| Anti-Proliferation | KM12 | EC50 | 8 |
Insight: The low nanomolar IC50 for inhibiting TrkA phosphorylation in cells, which is closely correlated with the EC50 for inhibiting cell proliferation, strongly suggests that the anti-proliferative effect of PZP-X is driven by its on-target activity.
Kinome Selectivity Profiling
The Causality: Many kinase inhibitors fail due to off-target effects.[3] The ATP-binding pocket is highly conserved across the kinome, making cross-reactivity a significant risk.[7] A broad selectivity screen is essential to identify potential liabilities early. A highly selective compound is more likely to have a clean safety profile in vivo.
Methodology: This is typically outsourced to a specialized vendor. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).[8] Any "hits" (e.g., >70% inhibition) are then followed up with full IC50 dose-response curves to confirm the off-target potency.[10]
Comparative Data: Selectivity Score
| Compound | Primary Target | S-Score (10) at 1 µM | Significant Off-Targets (>80% Inhibition) |
| PZP-X | TrkA | 0.02 | FAK, JAK2 |
| Competitor B | TrkA | 0.15 | VEGFR2, PDGFR, KIT, RET |
S-Score (Selectivity Score) = (Number of kinases inhibited > X%) / (Total number of kinases tested). A lower score indicates higher selectivity.
Insight: PZP-X demonstrates superior selectivity compared to Competitor B. While two off-targets were identified, the next step would be to determine their IC50 values. If the potency against these off-targets is significantly weaker (e.g., >100-fold) than against TrkA, the compound may still have a viable therapeutic window.
Part 2: In Vivo Validation - Will It Work in a Living System?
After establishing in vitro potency, selectivity, and on-target cellular activity, the focus shifts to evaluating the compound's behavior and efficacy in a whole-organism setting.
Pharmacokinetics (PK): Getting the Drug to the Target
The Causality: A drug is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[11] Key parameters include half-life (T1/2), maximum concentration (Cmax), and oral bioavailability (%F).
Experimental Protocol: Mouse PK Study
-
Animal Dosing: Administer PZP-X to a cohort of mice via two routes: intravenous (IV) and oral (PO).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h).
-
Sample Processing: Process the blood to plasma and extract the drug.
-
Quantification: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of PZP-X in each plasma sample.
-
Data Analysis: Plot plasma concentration versus time and use software to calculate key PK parameters.
Comparative Data: Pharmacokinetic Profile
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | T1/2 (hours) | Oral Bioavailability (%F) | Source |
| PZP-X | 50 | 1250 | 6.5 | 45% | Hypothetical Data |
| Compound 13 | 100 | >2000 (est.) | 5.3 | Good exposure | [11] |
Insight: PZP-X shows good oral bioavailability and a reasonable half-life, suggesting that a once or twice-daily dosing regimen might be feasible to maintain plasma concentrations above the cellular IC50.
Pharmacodynamics (PD): Confirming Target Engagement In Vivo
The Causality: PD studies provide the crucial link between PK and efficacy. They confirm that the drug, having reached the tumor tissue, is engaging the target kinase and inhibiting its downstream signaling pathway. This is the ultimate proof of on-target action in a living model.
Experimental Protocol: Tumor Phospho-Protein Analysis
-
Model: Use mice bearing tumors derived from a relevant cell line (e.g., an HCT-116 or SW620 xenograft model).[12]
-
Dosing: Dose the tumor-bearing mice with PZP-X at a concentration expected to be efficacious.
-
Tissue Harvest: At a time point corresponding to expected peak drug concentration (Tmax from PK), euthanize the mice and excise the tumors.[11]
-
Analysis: Prepare tumor lysates and perform a Western blot or ELISA to measure the levels of the phosphorylated target substrate (e.g., p-Akt), as described in the in vitro cellular assay protocol.
-
Correlation: Compare the level of target inhibition to the drug concentration measured in the tumor tissue.
Efficacy Studies: Demonstrating Anti-Tumor Activity
The Causality: The final preclinical validation step is to determine if inhibiting the target kinase translates into a therapeutic benefit, typically measured as tumor growth inhibition (TGI).
Experimental Protocol: Mouse Xenograft Efficacy Study
-
Model Implantation: Implant human tumor cells (e.g., SW620 colorectal cancer cells) subcutaneously into immunocompromised mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Dosing: Randomize mice into groups (Vehicle control, PZP-X at multiple doses, positive control). Administer treatment daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size. Calculate the percent TGI for each treatment group.
Comparative Data: In Vivo Efficacy
| Compound | Model | Dose Regimen | Tumor Growth Inhibition (%) |
| PZP-X | SW620 Xenograft | 50 mg/kg, QD, PO | 75 |
| PZP-Y | HCT-116 Xenograft | N/A | Showed in vivo activity |
Insight: PZP-X demonstrates significant, dose-dependent tumor growth inhibition in a relevant xenograft model. This robust efficacy, built upon a foundation of potent and selective in vitro activity and confirmed in vivo target engagement, provides a compelling data package for advancing PZP-X as a clinical candidate.
References
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- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
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- Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. Benchchem.
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- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo.
- Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? | Journal of Medicinal Chemistry.
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Figshare.
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A Comparative Analysis of Synthetic Methodologies for Pyrazolo[1,5-a]pyridines: A Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of novel therapeutic agents, including kinase inhibitors and anti-infective agents. The growing importance of this scaffold necessitates a thorough understanding of the available synthetic strategies for its construction. This guide provides a comparative analysis of the most prominent and recently developed methods for the synthesis of pyrazolo[1,5-a]pyridines, offering insights into their mechanisms, scope, and practical applications.
[3+2] Cycloaddition Reactions: The Workhorse Approach
The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles stands as the most common and versatile method for constructing the pyrazolo[1,5-a]pyridine core.[1][2] This approach offers a high degree of flexibility in introducing substituents onto the resulting bicyclic system.
Mechanism of [3+2] Cycloaddition
The reaction proceeds through the in situ generation of an N-iminopyridinium ylide from the corresponding N-aminopyridine precursor. This 1,3-dipole then reacts with a dipolarophile, such as an alkyne or an alkene, in a concerted or stepwise fashion to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation, often by air or an added oxidant, leads to the aromatic pyrazolo[1,5-a]pyridine product.
Caption: General mechanism of the [3+2] cycloaddition approach.
Variants and Scope
Recent advancements have focused on developing milder and more efficient protocols. A notable example is the metal-free, room-temperature oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in N-methylpyrrolidone (NMP) under an oxygen atmosphere.[3] This method demonstrates broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the reactants, with yields of up to 95%.[3] The use of sonochemical methods has also been shown to accelerate the reaction, providing excellent yields in a shorter time frame under catalyst-free conditions.[4]
Comparative Data for [3+2] Cycloaddition Methods
| Dipolarophile | Reagents and Conditions | Yield (%) | Reference |
| Dialkyl acetylenedicarboxylates | Acetonitrile, reflux, 3h or sonication, 85°C, 20 min | 89-95% | [4] |
| α,β-Unsaturated carbonyls | NMP, O2 atmosphere, room temperature | up to 95% | [3] |
| gem-Difluorostyrenes | Base-mediated | Moderate to good | [5] |
| Ynals | Dual role of N-aminopyridinium ylide | Wide scope | [6] |
| Alkynylphosphonates | K2CO3, DMSO, room temperature | Moderate to good | [7] |
Experimental Protocol: Sonochemical Synthesis of Dimethyl 7-amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate[4]
-
A mixture of 1-amino-2-imino-4-(4-nitrophenyl)-1,2-dihydropyridine-3-carbonitrile (10 mmol) and dimethyl acetylenedicarboxylate (10 mmol) in acetonitrile (30 mL) is prepared.
-
The mixture is subjected to sonication for 20 minutes at 85 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature.
-
The solid product that forms is filtered off, washed with ethanol, and dried.
-
The crude product is recrystallized from acetonitrile to yield the pure product as yellow crystals (Yield: 89%).
Cross-Dehydrogenative Coupling (CDC) Reactions: An Atom-Economical Approach
Cross-dehydrogenative coupling has emerged as a powerful, environmentally friendly strategy for C-C and C-N bond formation. In the context of pyrazolo[1,5-a]pyridine synthesis, this approach offers an atom-economical alternative to traditional cross-coupling methods that often require pre-functionalized starting materials.
Acetic Acid and O₂-Promoted CDC
An efficient and catalyst-free CDC method involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, promoted by acetic acid and using molecular oxygen as the terminal oxidant.[1][2] This methodology is notable for its simplicity and use of green reagents.
Mechanism of Acetic Acid-Promoted CDC
The proposed mechanism involves an initial acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling between the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound. This is followed by a dehydrative cyclization to furnish the pyrazolo[1,5-a]pyridine ring system.[2][8]
Caption: Proposed mechanism for the AcOH and O₂-promoted CDC.
Scope and Comparative Data for CDC Methods
This method exhibits a broad substrate scope, with various substituted N-amino-2-iminopyridines and 1,3-dicarbonyl compounds participating effectively in the reaction. Yields are generally good to excellent.
| N-Amino-2-iminopyridine Substituent | 1,3-Dicarbonyl Compound | Yield (%) | Reference |
| 5-phenyl | Ethyl acetoacetate | 94% | [2] |
| 5-(p-tolyl) | Ethyl acetoacetate | 95% | [1] |
| 5-(4-chlorophenyl) | Ethyl acetoacetate | 90% | [1] |
| 5-(4-methoxyphenyl) | Methyl propionylacetate | 84% | [1] |
| 5-phenyl | Acetylacetone | 81% | [2] |
Experimental Protocol: Acetic Acid-Promoted Synthesis of Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate[2]
-
A mixture of N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol), ethyl acetoacetate (3 mmol), and acetic acid (6 equivalents) in ethanol (10 mL) is prepared in a pressure vessel.
-
The vessel is charged with an oxygen atmosphere (1 atm).
-
The reaction mixture is heated at 130 °C for 18 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product (Yield: 94%).
Palladium-Catalyzed Cascade Reactions: A Direct Route to 2-Substituted Analogs
For the specific synthesis of 2-substituted pyrazolo[1,5-a]pyridines, a palladium-catalyzed cascade reaction offers a highly efficient and direct approach.[9][10] This method circumvents the often challenging direct functionalization of the pyrazolo[1,5-a]pyridine core.
Mechanism of the Cascade Reaction
The process begins with a palladium-catalyzed direct alkenylation of an N-iminopyridinium ylide with an alkenyl iodide. This is followed by a silver-mediated intramolecular cyclization to form the pyrazolo[1,5-a]pyridine ring system.[9][10] The reaction can be performed with a wide range of electron-poor and electron-rich alkenyl iodides, providing good yields.[9] Mechanistic studies have also led to the use of terminal alkynes as coupling partners, further expanding the scope of this transformation.[10]
Caption: Simplified workflow for the Pd-catalyzed cascade synthesis.
Scope and Advantages
This cascade reaction provides a highly direct route to 2-substituted pyrazolo[1,5-a]pyridines, which are of significant interest in medicinal chemistry. The ability to use both alkenyl halides and terminal alkynes as coupling partners enhances the versatility of this method.[10]
Intramolecular Cyclization Strategies
Intramolecular cyclization represents another important avenue for the synthesis of pyrazolo[1,5-a]pyridines. These methods often involve the formation of a key intermediate that undergoes a ring-closing reaction to form the desired bicyclic system.
Cyclization of Ethynylpyridines and Transient Nitrenes
The intramolecular cyclization of transient nitrenes and ethynylpyridines has been reported as a viable synthetic route.[1][2] These methods typically involve the generation of a reactive intermediate that rapidly cyclizes to form the pyrazolo[1,5-a]pyridine core. While these methods can be effective, they may be limited by the availability of the requisite precursors.
Conclusion: A Chemist's Guide to Strategic Synthesis
The synthesis of pyrazolo[1,5-a]pyridines can be achieved through a variety of elegant and efficient methods. The choice of a particular synthetic strategy will be dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
[3+2] Cycloaddition remains the most versatile and widely employed method, offering a broad substrate scope and high yields under increasingly mild and environmentally friendly conditions.
-
Cross-Dehydrogenative Coupling presents a highly atom-economical and green alternative, particularly for the synthesis of pyrazolo[1,5-a]pyridines from readily available 1,3-dicarbonyl compounds.
-
Palladium-Catalyzed Cascade Reactions provide a direct and efficient entry to valuable 2-substituted pyrazolo[1,5-a]pyridines.
-
Intramolecular Cyclizations offer alternative pathways that can be advantageous for specific target molecules.
This comparative analysis provides a framework for researchers and drug development professionals to make informed decisions when embarking on the synthesis of this important class of heterocyclic compounds. The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and utility of the pyrazolo[1,5-a]pyridine scaffold in various scientific disciplines.
References
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- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
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The Pyrazolo[1,5-a]pyridine Scaffold: A Comparative Validation Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly influences the trajectory of a drug discovery program. An ideal scaffold should not only provide a structural foundation for potent and selective interaction with the biological target but also possess favorable physicochemical and pharmacokinetic properties. The pyrazolo[1,5-a]pyridine nucleus has emerged as a "privileged" scaffold, particularly in the realm of kinase inhibition, as evidenced by its presence in FDA-approved therapeutics. This guide provides an in-depth validation of the pyrazolo[1,5-a]pyridine-5-carboxylic acid scaffold, offering a comparative analysis against other prominent kinase inhibitor scaffolds, supported by experimental data and detailed protocols for its evaluation.
The Rise of a Privileged Scaffold: Pyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions with the ATP-binding site of protein kinases.[1] Its rigid structure allows for the precise orientation of substituents to optimize target engagement. A prime example of its success is Larotrectinib , a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) approved for the treatment of solid tumors harboring NTRK gene fusions.[2] This "tissue-agnostic" therapeutic approach underscores the power of a well-designed scaffold targeting a specific molecular driver of cancer.
The core mechanism of action for pyrazolo[1,5-a]pyridine-based kinase inhibitors typically involves competitive binding at the ATP pocket of the kinase. The nitrogen atoms within the fused ring system often act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the molecule in the hinge region of the kinase. This foundational interaction provides a stable platform for substituents to explore other regions of the binding site, thereby dictating potency and selectivity.
Comparative Analysis: Pyrazolo[1,5-a]pyridine vs. Alternative Scaffolds
To objectively validate the pyrazolo[1,5-a]pyridine scaffold, it is essential to compare it against other well-established "privileged" scaffolds in kinase inhibitor design. For this analysis, we have selected the Quinazoline and 7-Azaindole scaffolds, both of which are present in numerous approved and clinical-stage kinase inhibitors.
Structural and Physicochemical Properties
The choice of a scaffold has a direct impact on the physicochemical properties of the resulting compounds, which in turn govern their drug-like characteristics.
| Property | Pyrazolo[1,5-a]pyridine | Quinazoline | 7-Azaindole |
| Core Structure | Fused pyrazole and pyridine rings | Fused benzene and pyrimidine rings | Fused pyrrole and pyridine rings |
| H-Bonding | Multiple H-bond acceptors | Multiple H-bond acceptors and donors | Bidentate H-bond donor and acceptor |
| Planarity | Largely planar, rigid structure | Largely planar, rigid structure | Largely planar, rigid structure |
| Synthetic Tractability | Versatile, with multiple points for diversification[1] | Well-established synthetic routes[3] | Readily functionalizable at various positions[4] |
| Drug-Likeness | Generally good, with the ability to modulate properties through substitution[5] | Proven track record in approved drugs[3] | Favorable properties, often used in fragment-based drug discovery[6] |
The 7-azaindole scaffold is particularly noteworthy for its ability to form two hydrogen bonds with the kinase hinge region, a feature that can contribute to high potency.[4][6] The quinazoline scaffold, on the other hand, has a long history in medicinal chemistry and its derivatives are known to possess a wide range of biological activities.[3][7] The pyrazolo[1,5-a]pyridine scaffold offers a unique combination of hydrogen bonding capabilities and synthetic versatility, allowing for fine-tuning of its properties.[1]
Potency and Selectivity: A Data-Driven Comparison
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridine | Larotrectinib | TRKA | ~5 | [8] |
| Pyrazolo[1,5-a]pyrimidine | Compound 24 | TRKA/B/C | < 1 | [8] |
| Quinazoline | Gefitinib | EGFR | 2-37 | [9] |
| Quinazoline | Erlotinib | EGFR | 2 | [9] |
| 7-Azaindole | Ruxolitinib | JAK1/2 | 3.3 / 2.8 | |
| 7-Azaindole | Compound 195 | IGF1-R | 2 | [10] |
Note: IC50 values are highly dependent on the specific assay conditions and the substituents on the scaffold. This table is for illustrative purposes to demonstrate the potential for high potency with each scaffold.
The data indicates that all three scaffolds can serve as a foundation for highly potent kinase inhibitors, with IC50 values in the low nanomolar range. The key to achieving high potency and selectivity lies in the strategic placement of substituents to exploit specific features of the target kinase's binding site. The pyrazolo[1,5-a]pyridine scaffold in Larotrectinib and other developmental compounds has demonstrated exceptional potency against TRK kinases.[8]
ADME Properties: A Critical Hurdle in Drug Development
Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for the clinical success of any drug candidate. Here, we compare the available ADME data for representative compounds from each scaffold class.
| Scaffold | Compound Example | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Key Metabolic Pathways |
| Pyrazolo[1,5-a]pyridine | Larotrectinib | Data not available (Expected to be high) | 48.8[2][11] | Primarily CYP3A4 mediated[12] |
| Quinazoline | Gefitinib | Moderate to High (formulation dependent)[13] | Extensive metabolism[14][15] | O-demethylation, morpholine ring opening[14][15] |
| 7-Azaindole | Ruxolitinib | 21.5 (High)[16] | Data not available | - |
Larotrectinib exhibits moderate metabolic stability, suggesting a reasonable half-life in vivo.[2][11] Ruxolitinib, a 7-azaindole-based inhibitor, is classified as a BCS Class 1 compound, indicating high permeability and high solubility.[16] Gefitinib, a quinazoline-based drug, undergoes more extensive metabolism.[14][15] This comparison highlights that while all scaffolds can be incorporated into orally bioavailable drugs, the specific metabolic liabilities will be dictated by the substituents and will require careful optimization during lead development.
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays in the validation of a novel drug scaffold.
In Vitro Kinase Inhibition Assay (TRK Kinase Example)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the TRKA kinase. Inhibition of the kinase results in a decreased FRET signal.
Materials:
-
Recombinant TRKA kinase domain
-
TRKA substrate peptide (e.g., biotinylated poly-Glu-Tyr)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds and positive control (e.g., Larotrectinib)
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of the TRKA kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the ratio of the emission signals and plot the percent inhibition against the compound concentration to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the compound can enter cells and bind to its intended target in a physiological context.
Principle: The NanoBRET™ Target Engagement assay measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells. A fluorescent tracer that also binds to the target is displaced by the test compound, leading to a decrease in the BRET signal.[6][17]
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer specific for the kinase target
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed into a 96-well plate. Incubate for 24 hours.
-
Prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the test compound dilutions.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the Nano-Glo® Substrate according to the manufacturer's protocol and add it to the wells.
-
Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (donor emission ~460 nm, acceptor emission ~618 nm).
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal cells.[18][19]
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a monolayer that mimics the intestinal barrier. The rate of compound transport from the apical (A) to the basolateral (B) side is measured to determine the apparent permeability coefficient (Papp).
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the donor compartment.
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its likely rate of clearance in the body.
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored to determine its metabolic half-life (t½).
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (to provide cofactors for the enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compounds and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time and determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / (-slope).
Visualizing the Workflow and Rationale
To provide a clear overview of the experimental logic and workflow, the following diagrams are presented in Graphviz DOT language.
Caption: A generalized workflow for the in vitro validation of a novel drug scaffold.
Caption: Relationship between different privileged scaffolds and the common property of high potency.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery, particularly for the development of targeted kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and proven success in an FDA-approved drug make it a highly attractive starting point for new therapeutic programs.
This guide has provided a comparative analysis against other prominent scaffolds, the quinazoline and 7-azaindole cores, highlighting that while each has its unique advantages, the pyrazolo[1,5-a]pyridine scaffold holds its own in terms of potential for developing potent, selective, and drug-like candidates. The provided experimental protocols offer a robust framework for the in-house validation of this scaffold and its derivatives.
Future research will undoubtedly continue to explore the vast chemical space around the pyrazolo[1,5-a]pyridine nucleus, leading to the discovery of novel inhibitors for a wide range of kinase targets and other enzyme families. The systematic application of the validation workflow described herein will be crucial in identifying the most promising candidates to advance toward clinical development.
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Volpe, D. A. (2010). Permeability for intestinal absorption: Caco-2 assay and related issues. Current Drug Metabolism, 11(9), 748–757. [Link]
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A Comparative Guide to the Physicochemical Properties of Pyrazolo[1,5-a]pyridine Isomers for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced physicochemical properties of heterocyclic scaffolds is paramount. The Pyrazolo[1,5-a]pyridine core and its isomers represent a class of privileged structures in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets. The seemingly subtle shift in the position of a nitrogen atom among these isomers can dramatically alter their solubility, lipophilicity, basicity, and melting point, thereby profoundly impacting their pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth comparative analysis of the key physicochemical properties of four principle isomers of Pyrazolo[1,5-a]pyridine: the parent scaffold itself, alongside 1H-Pyrazolo[3,4-b]pyridine, 1H-Pyrazolo[4,3-c]pyridine, and 1H-Pyrazolo[4,3-b]pyridine. We will delve into a side-by-side comparison of their experimental and predicted properties, provide detailed, field-proven experimental protocols for their determination, and explore the underlying chemical principles that govern these differences.
The Isomeric Landscape of Pyrazolopyridines
The fusion of a pyrazole and a pyridine ring gives rise to several positional isomers. The location of the nitrogen atoms within the bicyclic system dictates the molecule's electron distribution, hydrogen bonding capabilities, and overall polarity. This, in turn, governs its interaction with biological macromolecules and its journey through the body.
Figure 1: Structures of Pyrazolo[1,5-a]pyridine and its key isomers.
Comparative Physicochemical Data
The following table summarizes key experimental and predicted physicochemical properties for the parent scaffolds of the four Pyrazolo[1,5-a]pyridine isomers. It is important to note that experimental data for all properties of each parent isomer is not always readily available in the public domain. Therefore, where experimental data could not be sourced, high-quality predicted values are provided and are clearly indicated.
| Property | Pyrazolo[1,5-a]pyridine | 1H-Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[4,3-c]pyridine | 1H-Pyrazolo[4,3-b]pyridine |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ | C₆H₅N₃ | C₆H₅N₃ |
| Molecular Weight ( g/mol ) | 118.14 | 119.12 | 119.12 | 119.12 |
| Melting Point (°C) | Liquid at RT | 99-101[1][2] | 225-226 (for 5-chloro derivative)[3] | Not available |
| Predicted logP | 1.1 | 0.9 | 0.4 | 0.6[4] |
| Predicted Aqueous Solubility (mg/L) | 1.83 x 10⁴ | 3.6 x 10⁴ | 1.1 x 10⁵ | 5.2 x 10⁴ |
| Predicted pKa (Most Basic) | 2.83 | 5.92 | 10.94 | 4.8 |
Note: Predicted values were obtained from reputable chemical databases and computational models and are intended for comparative purposes.
The Scientific Rationale: How Isomerism Dictates Properties
The observed and predicted differences in the physicochemical properties of these isomers can be rationalized by considering the electronic effects of the nitrogen atom placement. This is analogous to the well-studied influence of nitrogen position in azaindoles, where it impacts aqueous solubility, lipophilicity, and other key drug-like properties[5].
-
Basicity (pKa): The pKa is a measure of a molecule's ability to accept a proton. The position of the nitrogen atoms in the pyridine ring significantly influences the availability of their lone pair of electrons for protonation. For instance, the higher predicted pKa of 1H-Pyrazolo[4,3-c]pyridine suggests it is the most basic among the isomers, which can have profound implications for its interaction with acidic residues in protein binding sites and its absorption in the gastrointestinal tract.
-
Lipophilicity (logP): The partition coefficient between octanol and water (logP) is a critical determinant of a drug's ability to cross cell membranes. The introduction of a nitrogen atom generally increases polarity and reduces lipophilicity compared to a carbon analogue. The variation in predicted logP values among the isomers highlights how the overall dipole moment and hydrogen bonding capacity of the molecule are affected by the nitrogen arrangement.
-
Solubility: Aqueous solubility is crucial for drug formulation and bioavailability. The ability of the nitrogen atoms to engage in hydrogen bonding with water molecules is a key driver of solubility. The differences in predicted solubility can be attributed to the varying accessibility of the nitrogen lone pairs and the overall polarity of each isomer.
-
Melting Point: The melting point is influenced by the strength of the intermolecular forces in the crystal lattice, such as hydrogen bonding and π-π stacking. The distinct crystal packing arrangements of the different isomers, dictated by their shape and the position of their hydrogen bond donors and acceptors, lead to variations in their melting points.
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific integrity and reproducibility of research, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for determining the key physicochemical properties discussed in this guide.
Melting Point Determination (Capillary Method)
The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid[6][7].
Figure 2: Workflow for melting point determination.
Protocol:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Replicate Measurements: Perform at least two more determinations to ensure the result is reproducible.
Lipophilicity (logP) Determination (Shake-Flask Method)
The shake-flask method is the traditional and still widely recognized "gold standard" for the experimental determination of the octanol-water partition coefficient (logP)[8][9][10].
Figure 3: Workflow for logP determination by the shake-flask method.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation. Use a buffer (e.g., phosphate-buffered saline, pH 7.4) for the aqueous phase if determining logD for ionizable compounds.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be low enough to ensure it does not exceed the solubility in either phase.
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol solution of the compound with a known volume of the pre-saturated aqueous phase.
-
Equilibration: Shake the vessel gently at a constant temperature (typically 25°C) for a sufficient time to allow for equilibrium to be reached (this can range from a few minutes to several hours).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion has formed.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP using the following formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] )
Acidity/Basicity (pKa) Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound[11][12][13][14][15].
Figure 4: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of high-purity water. A co-solvent (e.g., methanol or DMSO) may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound) into the solution.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest slope on the titration curve. The pKa is equal to the pH at the half-equivalence point. For more accurate determination, a first or second derivative plot can be used to identify the equivalence point.
Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
The equilibrium shake-flask method, as outlined in OECD Guideline 105, is a robust method for determining the aqueous solubility of a compound[16][17].
Figure 5: Workflow for aqueous solubility determination.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of water (or a relevant buffer) in a flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: Determine the concentration of the compound in the clear, saturated aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result Expression: The aqueous solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/L or mol/L.
Conclusion: The Power of Isomeric Comparison in Drug Design
The comparative study of Pyrazolo[1,5-a]pyridine isomers underscores a fundamental principle in medicinal chemistry: small structural changes can have large consequences for a molecule's physicochemical properties. A thorough understanding of these properties, grounded in reliable experimental data and sound scientific principles, is indispensable for the rational design of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a framework for researchers to approach the characterization of this important class of heterocyclic compounds, enabling more informed decisions in the journey from hit to lead and beyond.
References
- Pennington, L. D., & Moustakas, D. T. (2017). The Evolving Role of Azaindoles in Kinase Inhibition. Journal of Medicinal Chemistry, 60(18), 7652–7674.
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PubChem. (n.d.). Pyrazolo[1,5-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9579-9585.
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery.
- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-862.
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
- De-Miguel, I., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-8.
- East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
- Japanese Pharmacopoeia. (n.d.). 2.
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Regulations.gov. (n.d.).
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- SciSpace. (n.d.).
- Nanotechnology Industries Association. (2025). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution.
- OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.
- Liu, Y., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(21), 6483.
- Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.
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Safety Operating Guide
A Researcher's Guide to Handling Pyrazolo[1,5-a]pyridine-5-carboxylic Acid: A Focus on Personal Protective Equipment
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Pyrazolo[1,5-a]pyridine-5-carboxylic acid. By understanding the potential hazards and implementing the correct safety protocols, you can mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a detailed rationale for each recommendation, grounded in scientific principles and best practices for chemical handling.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for Pyrazolo[1,5-a]pyridine-5-carboxylic acid is not extensively documented in publicly available literature, data from structurally similar compounds, such as pyrazolo[1,5-a]pyridine and its derivatives, provide a strong basis for a thorough risk assessment. The primary hazards associated with this class of heterocyclic carboxylic acids include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.
A thorough risk assessment should be conducted before any handling of the compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for dust or aerosol generation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling Pyrazolo[1,5-a]pyridine-5-carboxylic acid.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds, offering an additional layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles | Protects the eyes from splashes or airborne particles of the compound. Standard safety glasses do not provide a sufficient seal around the eyes. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing. |
| Body Protection | Laboratory coat (fully buttoned) with long sleeves | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Step-by-Step Guide to PPE Usage and Handling Procedures
Adherence to a strict protocol for donning, doffing, and using PPE is as crucial as the selection of the equipment itself.
Pre-Handling Preparations
-
Designated Area: All handling of Pyrazolo[1,5-a]pyridine-5-carboxylic acid should be performed in a designated area, preferably within a certified chemical fume hood, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Inspect PPE: Visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
Donning PPE: A Step-by-Step Workflow
The following diagram illustrates the correct sequence for putting on your personal protective equipment.
Caption: Figure 1: Step-by-step workflow for correctly donning personal protective equipment.
During Handling
-
Always handle the compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust when handling the solid material.
-
If any PPE becomes contaminated, remove and replace it immediately, following the proper doffing procedure.
Doffing PPE: A Critical Sequence
The sequence for removing PPE is designed to prevent cross-contamination.
-
Gloves: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using the same technique.
-
Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator: Remove last by handling the straps.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
Spill and Waste Management
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can proceed with cleanup:
-
Containment: Cover the spill with an inert absorbent material.
-
Collection: Carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste contaminated with Pyrazolo[1,5-a]pyridine-5-carboxylic acid, including used PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow your institution's and local regulations for hazardous waste disposal.[4] Do not dispose of this material in standard trash or down the drain.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
By adhering to these guidelines, you can handle Pyrazolo[1,5-a]pyridine-5-carboxylic acid with a high degree of safety, protecting both yourself and the integrity of your research.
References
-
MSDS of methyl pyrazolo[1,5-a]pyridine-5-carboxylate. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyridine-5-carboxylic acid. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
